5-Bromo-1-isopropylbenzoimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNOCKJHUYTFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609700 | |
| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200114-01-7 | |
| Record name | 5-Bromo-1-(1-methylethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200114-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-isopropylbenzoimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-1-isopropylbenzoimidazole: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and structural features of 5-Bromo-1-isopropylbenzoimidazole. Due to the limited availability of published data on this specific compound, this document also includes information on closely related analogues to provide a comparative context for its synthesis and spectral characteristics. All quantitative data is summarized in structured tables, and a plausible synthetic pathway is outlined with a corresponding workflow diagram.
Chemical Properties and Structure
This compound, with the molecular formula C₁₀H₁₁BrN₂, is a halogenated derivative of N-isopropylated benzimidazole. The presence of the bromine atom and the isopropyl group at the 1-position of the benzimidazole core are expected to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. The benzimidazole scaffold itself is a well-established pharmacophore found in a variety of biologically active compounds.[1][2]
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and have not been experimentally verified. The compound is described as a gray to brown liquid.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₂ | --- |
| Molecular Weight | 239.11 g/mol | --- |
| Appearance | Gray to brown liquid | Supplier Data |
| Boiling Point (Predicted) | 323.6 ± 34.0 °C | --- |
| Density (Predicted) | 1.46 ± 0.1 g/cm³ | --- |
| pKa (Predicted) | 4.76 ± 0.10 | --- |
| Melting Point | Data not available | --- |
| Solubility | Data not available | --- |
Structural Information
The structural details of this compound are provided in Table 2. The SMILES string and IUPAC name define the precise connectivity and stereochemistry of the molecule.
| Identifier | Value |
| IUPAC Name | 5-bromo-1-(propan-2-yl)-1H-benzo[d]imidazole |
| SMILES String | CC(C)N1C=NC2=C1C=CC(Br)=C2 |
| InChI Key | MVNOCKJHUYTFKL-UHFFFAOYSA-N |
The chemical structure of this compound is visualized in the following diagram:
Experimental Protocols
A generalized workflow for a potential synthesis is outlined below:
Note: This proposed workflow is for a closely related isomer and would need to be adapted and optimized for the synthesis of this compound. The starting material would need to be 1-isopropyl-1H-benzo[d]imidazol-5-amine.
Spectral Data Analysis (Comparative)
No specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. However, the expected spectral characteristics can be inferred from data available for analogous compounds.
-
¹H NMR: The proton NMR spectrum of a related compound, 5-bromo-2-phenyl-1H-benzimidazole, shows characteristic signals for the aromatic protons.[4] For this compound, one would expect to see signals corresponding to the isopropyl group (a septet and a doublet) and distinct signals for the three protons on the benzimidazole core.
-
IR Spectroscopy: The infrared spectrum of benzimidazoles typically shows characteristic bands for N-H stretching (for unsubstituted benzimidazoles), C=N stretching, and aromatic C-H and C=C stretching.[4][5] For the target molecule, the N-H stretching band would be absent. Key absorptions would be expected in the regions of 1620-1580 cm⁻¹ (C=N stretching) and 3100-3000 cm⁻¹ (aromatic C-H stretching).
Signaling Pathways and Biological Activity
There is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the benzimidazole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][6][7][8] The introduction of a bromine atom and an isopropyl group could modulate these activities, making this compound a candidate for further biological evaluation.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
what is the molecular weight of 5-Bromo-1-isopropylbenzoimidazole
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-1-isopropylbenzoimidazole, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's molecular characteristics, provides hypothetical experimental protocols for its synthesis and analysis, and contextualizes its application as a building block in targeted protein degradation.
Compound Data Summary
Quantitative data for this compound and its common salt form are summarized in the table below for easy reference and comparison.
| Property | This compound | This compound HCl |
| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₂BrClN₂ |
| Molecular Weight | 239.11 g/mol | 275.57 g/mol [1][2][3] |
| Appearance | Gray to brown liquid | Not specified |
| Boiling Point | 323.6±34.0 °C (Predicted)[4] | Not specified |
| Density | 1.46±0.1 g/cm³ (Predicted)[4] | Not specified |
| pKa | 4.76±0.10 (Predicted)[4] | Not specified |
| Storage | Room temperature[4] | Room temperature[1] |
| CAS Number | 1200114-01-7 | 1199773-32-4 |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on established chemical principles for analogous structures.
Synthesis of this compound
This protocol describes a plausible synthetic route adapted from general methods for N-substituted benzimidazole synthesis. The synthesis involves the condensation of a substituted o-phenylenediamine with an aldehyde or its equivalent.
Materials:
-
4-Bromo-N¹-isopropylbenzene-1,2-diamine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-Bromo-N¹-isopropylbenzene-1,2-diamine (1.0 equivalent) in toluene, add triethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.
Analytical Characterization
To ensure the purity and identity of the synthesized compound, the following analytical techniques can be employed.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
Application in Targeted Protein Degradation
This compound HCl is marketed as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bromo-substituent on the benzimidazole core serves as a chemical handle for conjugation to a linker and an E3 ligase-binding moiety.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC.
References
5-Bromo-1-isopropylbenzoimidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Bromo-1-isopropylbenzoimidazole, a key building block in medicinal chemistry, particularly in the development of targeted protein degraders. This document outlines its chemical identity, physical properties, synthesis, and spectroscopic characterization, offering valuable information for researchers in drug discovery and development.
Core Compound Identification and Properties
This compound is a substituted benzimidazole derivative. It is available as a free base and as a hydrochloride salt, each with a distinct CAS number. The presence of the bromo-substituent provides a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.
Table 1: Compound Identification
| Attribute | This compound (Free Base) | This compound Hydrochloride |
| IUPAC Name | 5-bromo-1-(propan-2-yl)-1H-benzoimidazole | 5-bromo-1-(propan-2-yl)-1H-benzoimidazole;hydrochloride |
| CAS Number | 1200114-01-7 | 1199773-32-4[1] |
| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₂BrClN₂ |
| Molecular Weight | 239.11 g/mol | 275.57 g/mol [1] |
Table 2: Physicochemical Properties
| Property | This compound (Free Base) (Predicted) | This compound Hydrochloride (Experimental) |
| Appearance | Gray to brown liquid | Data not available |
| Boiling Point | 323.6 ± 34.0 °C | Data not available |
| Density | 1.46 ± 0.1 g/cm³ | Data not available |
| pKa | 4.76 ± 0.10 | Data not available |
| Solubility | Data not available | Data not available |
| Storage | Store at room temperature | Store at -4°C (1-2 weeks), or -20°C (1-2 years) for longer periods. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process. A plausible synthetic route starts from the N-alkylation of a suitable nitroaniline, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring.
Experimental Protocol: Synthesis of 4-Bromo-N-isopropylbenzene-1,2-diamine (Precursor)
A general approach to synthesizing the key intermediate, 4-bromo-N-isopropylbenzene-1,2-diamine, can be adapted from established methods for the synthesis of similar N-alkylated o-phenylenediamines.
Materials:
-
4-Bromo-2-nitroaniline
-
2-Bromopropane
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, Acetonitrile)
-
Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
N-Isopropylation of 4-Bromo-2-nitroaniline: In a round-bottom flask, dissolve 4-bromo-2-nitroaniline in a suitable solvent like DMF. Add a base such as potassium carbonate, followed by the dropwise addition of 2-bromopropane. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 4-bromo-N-isopropyl-2-nitroaniline.
-
Reduction of the Nitro Group: Dissolve the obtained 4-bromo-N-isopropyl-2-nitroaniline in a solvent mixture such as ethanol and concentrated hydrochloric acid. Add a reducing agent like tin(II) chloride dihydrate in portions while stirring. After the addition is complete, heat the mixture at reflux. Monitor the reaction by TLC. Once the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution. Extract the product, 4-bromo-N-isopropylbenzene-1,2-diamine, with an organic solvent. Purify the crude product by column chromatography.
Experimental Protocol: Synthesis of this compound
The synthesis of the final product involves the cyclization of the diamine precursor with a one-carbon source, such as formic acid or triethyl orthoformate.
Materials:
-
4-Bromo-N-isopropylbenzene-1,2-diamine
-
Formic acid (or triethyl orthoformate)
-
Hydrochloric acid (optional, for salt formation)
Procedure:
-
Cyclization: In a round-bottom flask, heat a mixture of 4-bromo-N-isopropylbenzene-1,2-diamine and formic acid at reflux for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into ice-cold water. Neutralize the solution with a base, such as ammonium hydroxide or sodium bicarbonate, which will cause the product to precipitate.
-
Purification: Collect the precipitate by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.
Caption: Synthetic workflow for this compound.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 | s | H-2 (imidazole ring) |
| ~7.8 | d | H-4 or H-7 (benzene ring) |
| ~7.5 | d | H-7 or H-4 (benzene ring) |
| ~7.3 | dd | H-6 (benzene ring) |
| ~4.7 | sept | CH (isopropyl group) |
| ~1.6 | d | CH₃ (isopropyl group) |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~144 | C-2 (imidazole ring) |
| ~142 | C-7a (bridgehead) |
| ~135 | C-3a (bridgehead) |
| ~125 | C-6 (benzene ring) |
| ~122 | C-4 (benzene ring) |
| ~116 | C-5 (C-Br) |
| ~112 | C-7 (benzene ring) |
| ~49 | CH (isopropyl group) |
| ~22 | CH₃ (isopropyl group) |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 238/240 | High | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |
| 223/225 | Medium | [M - CH₃]⁺ |
| 196/198 | Low | [M - C₃H₇]⁺ |
| 159 | High | [M - Br]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: A high-resolution mass spectrometer is recommended for accurate mass measurements.
-
Sample Introduction: For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
Applications in Drug Development
This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its primary application in recent drug discovery efforts is as a component of Proteolysis Targeting Chimeras (PROTACs) .
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The benzimidazole scaffold, including derivatives like this compound, is often utilized in the design of ligands that bind to various protein targets. The bromo-substituent on the benzimidazole ring serves as a convenient attachment point for the linker, which is then connected to the E3 ligase ligand. This modular approach allows for the rapid synthesis of libraries of PROTACs for screening and optimization in targeted protein degradation studies. The development of PROTACs is a promising strategy for targeting proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.
Caption: Mechanism of action of a PROTAC utilizing a this compound-derived moiety.
References
The Multifaceted Biological Activities of Bromo-Substituted Benzimidazoles: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the foundation for a diverse array of therapeutic agents. The strategic incorporation of bromine substituents onto this core structure has emerged as a powerful strategy to modulate and enhance a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the biological landscape of bromo-substituted benzimidazoles, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.
Anticancer Activity
Bromo-substituted benzimidazoles have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases and induce apoptosis.[1][2] The presence of bromine atoms can enhance the binding affinity of these compounds to their molecular targets and improve their pharmacokinetic properties.[3]
Kinase Inhibition
A primary mechanism of anticancer action for many bromo-substituted benzimidazoles is the inhibition of protein kinases that are often dysregulated in cancer.[4][5] These compounds can act as ATP-competitive inhibitors, binding to the hinge region of kinases and preventing their catalytic activity.[4][5] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Fms-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs).[1][4]
Table 1: Kinase Inhibitory Activity of Bromo-Substituted Benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| 6c (3-Br substituted) | - | 7.82 - 10.21 | Multiple | [6] |
| 6h | Multiple Kinases | Low µM range | Multiple | [6] |
| 6i (3-F substituted) | Multiple Kinases | Low µM range | Multiple | [6] |
| 228 (bromo substituent) | - | - | Multiple | [3] |
Note: Specific IC50 values for each kinase and cell line for compounds 6h and 6i were not detailed in the provided search results but were described as having "superior potency."
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A common method to assess the kinase inhibitory potential of bromo-substituted benzimidazoles is a biochemical assay.[4]
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. A solution of the kinase and its specific substrate peptide is prepared in the assay buffer. b. Serial dilutions of the test compounds are added to the wells of a microplate. c. The kinase reaction is initiated by adding ATP to the wells. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the inhibition of the EGFR signaling pathway by a bromo-substituted benzimidazole inhibitor.
Caption: Inhibition of the EGFR signaling cascade by a bromo-substituted benzimidazole.
Apoptosis Induction
Several bromo-substituted benzimidazoles have been shown to induce programmed cell death (apoptosis) in cancer cells.[1][7] This is a critical mechanism for eliminating malignant cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the bromo-substituted benzimidazole compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that reduces cell viability by 50%) is determined.
Workflow: Apoptosis Induction and Detection
The following diagram outlines a typical workflow for investigating the apoptosis-inducing effects of bromo-substituted benzimidazoles.
Caption: Experimental workflow for apoptosis studies.
Antimicrobial Activity
Bromo-substituted benzimidazoles have also been investigated for their antimicrobial properties against a range of pathogens, including bacteria and fungi.[8][9] The presence and position of the bromine atom on the benzimidazole ring can significantly influence the antimicrobial potency.[8]
Antibacterial Activity
Several studies have reported the antibacterial activity of bromo-substituted benzimidazoles against both Gram-positive and Gram-negative bacteria.[8][10]
Table 2: Antibacterial Activity of Bromo-Substituted Benzimidazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 88a-d (bromo on phenyl ring) | Various | Significant activity | [8] |
| Bromo-substituted analogs | S. aureus, M. tuberculosis H37Rv | Good to moderate | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Antifungal Activity
Bromo-substituted benzimidazoles have also shown promise as antifungal agents.[11][12]
Table 3: Antifungal Activity of Bromo-Substituted Benzimidazole Derivatives
| Compound ID | Fungal Strain | Activity | Reference |
| 3, 11, 13 | Aspergillus niger | Active | [11][12] |
| 5, 11, 12 | Candida albicans | Active | [11][12] |
| 44 (5-Br) | Candida parapsilosis | MIC = 0.98 µg/mL | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: Two-fold serial dilutions of the bromo-substituted benzimidazole compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity
The antiviral potential of bromo-substituted benzimidazoles has been explored, with some derivatives showing selective activity against certain viruses.[11][12]
Table 4: Antiviral Activity of Bromo-Substituted Benzimidazole Derivatives
| Compound ID | Virus | Activity | Reference |
| 5, 6 | Vaccinia virus, Coxsackie virus B4 | Selective activity | [11][12] |
Experimental Protocol: Cell-Based Antiviral Assay
A general protocol for evaluating the antiviral activity of compounds in a cell-based assay is as follows.[13]
-
Cell Culture: A suitable host cell line (e.g., Vero E6 cells) is cultured in a multi-well plate.[13]
-
Compound Treatment and Infection: The cells are pre-treated with different concentrations of the bromo-substituted benzimidazole, followed by infection with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period sufficient for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified using methods such as:
-
qRT-PCR: To measure the amount of viral RNA.[13]
-
Plaque Reduction Assay: To count the number of viral plaques.
-
Cytopathic Effect (CPE) Inhibition Assay: To visually assess the inhibition of virus-induced cell damage.
-
-
Data Analysis: The EC50 (50% effective concentration) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.
Other Biological Activities
Bromo-substituted benzimidazoles have also been investigated for other therapeutic applications, including their potential as anti-inflammatory and enzyme-inhibiting agents.[14][15]
Anti-inflammatory Activity
Certain bromo-substituted benzimidazoles have shown anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenases (COX).[14]
Enzyme Inhibition
Beyond kinases, these compounds have been explored as inhibitors of other enzymes, such as α-amylase and α-glucosidase, suggesting potential applications in managing diabetes.[15][16]
Table 5: Other Enzyme Inhibitory Activities
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 5-bromo-2-aryl benzimidazoles | α-glucosidase | - | [16] |
| Substituted Benzimidazoles | α-amylase | 1.86 ± 0.08 to 3.16 ± 0.31 | [15] |
Conclusion
The incorporation of bromine into the benzimidazole scaffold provides a versatile and effective strategy for the development of potent and selective therapeutic agents. The evidence summarized in this guide highlights the significant anticancer, antimicrobial, antiviral, and enzyme-inhibitory activities of bromo-substituted benzimidazoles. The detailed experimental protocols and visual representations of cellular pathways and workflows offer a practical resource for researchers aiming to further explore and harness the therapeutic potential of this important class of compounds. Future research should continue to focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic profiles, and exploring novel therapeutic applications for bromo-substituted benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. WO2024028893A1 - Substituted benzimidazoles for treating viral diseases - Google Patents [patents.google.com]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Therapeutic Potential of the Benzimidazole Scaffold
Disclaimer: This technical guide addresses the broader class of benzimidazole derivatives to illustrate potential therapeutic applications. A comprehensive search for "5-Bromo-1-isopropylbenzoimidazole" did not yield specific data regarding its therapeutic use, mechanism of action, or quantitative biological activity. The following information is based on published research on structurally related benzimidazole compounds and is intended to serve as a representative example for researchers, scientists, and drug development professionals.
The benzimidazole core is a versatile heterocyclic scaffold that is a constituent of numerous pharmacologically active molecules.[1] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets, leading to diverse therapeutic effects.[2] Benzimidazole derivatives have been extensively investigated for their potential as anti-inflammatory, anticancer, antimicrobial, antiviral, and antihypertensive agents, among others.[1][3][4] This guide provides an in-depth overview of the potential therapeutic applications of the benzimidazole scaffold, focusing on its anticancer and anti-inflammatory properties, supported by representative data, experimental protocols, and pathway visualizations.
Potential Therapeutic Application: Anticancer Activity
The benzimidazole framework is a prominent feature in many anticancer agents due to its ability to interfere with key pathways in cancer progression.[5] Derivatives have been shown to act as inhibitors of crucial enzymes like protein kinases, topoisomerases, and as disruptors of microtubule dynamics.[3][6][7]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of several representative benzimidazole derivatives against various human cancer cell lines.
| Compound Class/Reference | Representative Compound Example | Target Cell Line | IC50 Value | Reference |
| 2-Substituted Benzimidazoles | Varies | HEPG2 (Hepatocellular Carcinoma) | <10 µg/mL | [8][9] |
| 2-Substituted Benzimidazoles | Varies | MCF7 (Breast Adenocarcinoma) | <10 µg/mL | [8][9] |
| 2-Substituted Benzimidazoles | Varies | HCT 116 (Colon Carcinoma) | <10 µg/mL | [8][9] |
| Benzimidazole-Pyridazine Hybrid | Compound 8 | MCF-7 (Breast Cancer) | 8.76 µg/mL | [10] |
| Benzimidazole-Thiazole Hybrid | Compound 6 | MCF-7 (Breast Cancer) | 15.48 µg/mL | [10] |
| Benzimidazole Acridine Derivative | Compound 8m | SW480 (Colon Cancer) | 6.77 µmol/L | [11] |
| Benzimidazole Acridine Derivative | Compound 8m | HCT116 (Colon Cancer) | 3.33 µmol/L | [11] |
Mechanism of Action: Signaling Pathways
A key mechanism through which some benzimidazole derivatives exert their anticancer effects is the induction of apoptosis. For instance, the novel benzimidazole acridine derivative 8m has been shown to induce apoptosis in human colon cancer cells through the activation of the ROS-JNK signaling pathway.[11]
Potential Therapeutic Application: Anti-inflammatory Activity
Benzimidazole derivatives have shown significant promise as anti-inflammatory agents.[12] Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like TNF-α and IL-6.[12][13]
Quantitative Data: In Vitro Anti-inflammatory Activity
The table below presents the anti-inflammatory activity of representative benzimidazole derivatives from in vitro assays.
| Compound ID/Reference | Assay Type | Target | Result | Reference |
| B2, B4, B7, B8 | Luminol-enhanced chemiluminescence | COX enzymes | IC50 values lower than Ibuprofen | [12] |
| X10, X12, X13, X14, X15 | ELISA in LPS-stimulated macrophages | TNF-α release | Dose-dependent inhibition | [13] |
| X10, X12, X13, X14, X15 | ELISA in LPS-stimulated macrophages | IL-6 release | Dose-dependent inhibition | [13] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of some benzimidazole-related compounds are mediated through the modulation of intracellular signaling cascades. For example, benznidazole has been shown to exert its anti-inflammatory effects in macrophages through the PI3K signaling pathway, which is a known negative regulator of NF-κB signaling.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of benzimidazole derivatives.
General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a common method for synthesizing 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aromatic aldehyde.[15]
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Ethanol (20 mL)
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), the respective aromatic aldehyde (1 mmol), and a catalytic amount of p-TsOH is taken in a round-bottom flask containing 20 mL of ethanol.
-
The reaction mixture is refluxed for a specified time (e.g., 6-8 hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from an appropriate solvent to afford the pure 2-substituted benzimidazole.
-
The final product is characterized by IR, NMR, and Mass Spectrometry.[15][16]
In Vitro Anticancer Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[11]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cancer cells are seeded into 96-well plates at a density of approximately 5x10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48 hours.
-
After the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[11]
In Vitro Anti-inflammatory Assay: Cytokine Measurement
This protocol measures the effect of benzimidazole compounds on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Benzimidazole test compounds dissolved in DMSO
-
ELISA kits for TNF-α and IL-6
Procedure:
-
RAW 264.7 macrophages are plated in 24-well plates and allowed to adhere overnight.
-
The cells are pretreated with the test compounds at various concentrations for 2 hours.
-
Following pretreatment, the cells are stimulated with LPS (e.g., 0.5 µg/mL) for 22 hours to induce an inflammatory response.
-
After incubation, the cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits, according to the manufacturer's instructions.
-
The results are expressed as the percentage of cytokine production relative to the LPS-only treated control group.[13]
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]
- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benznidazole Anti-Inflammatory Effects in Murine Cardiomyocytes and Macrophages Are Mediated by Class I PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothesized Mechanism of Action for 5-Bromo-1-isopropylbenzoimidazole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a hypothesized mechanism of action for 5-Bromo-1-isopropylbenzoimidazole based on the known biological activities of the broader benzimidazole class of compounds. As of the time of this writing, specific experimental data on the mechanism of action for this particular molecule is not publicly available. This whitepaper aims to provide a scientifically plausible framework to guide future research and drug development efforts.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules.[1][2][3][4] The benzimidazole ring system, a fusion of benzene and imidazole, is structurally similar to endogenous purines, allowing these compounds to interact with a wide array of biological targets.[1][] This structural feature is a key determinant of their diverse therapeutic applications, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[2][3][] The pharmacological profile of a benzimidazole derivative is significantly influenced by the nature and position of its substituents. This document proposes a potential mechanism of action for this compound, considering the electronic and steric contributions of the bromo and isopropyl groups at the 5- and 1-positions, respectively.
Core Hypothesis: Multi-Target Inhibition
Based on the extensive literature on substituted benzimidazoles, it is hypothesized that this compound exerts its biological effects through a multi-target mechanism, primarily centered around the inhibition of key cellular enzymes and disruption of protein synthesis. The lipophilic isopropyl group at the N1-position is likely to enhance cell membrane permeability and bioavailability, while the electron-withdrawing bromo group at the 5-position may modulate the electronic properties of the benzimidazole ring, influencing its binding affinity to target proteins.
Antimicrobial and Antifungal Activity
A primary hypothesized mechanism of action for the antimicrobial and antifungal effects of this compound is the inhibition of microbial protein synthesis .[] Due to its structural analogy to purines, the compound may act as a competitive inhibitor of enzymes involved in nucleic acid synthesis.[]
Another plausible mechanism, observed in other halogenated antimicrobial compounds, is the oxidation of essential protein thiols .[6][7] The bromo substituent may facilitate this process, leading to the inactivation of critical enzymes and subsequent inhibition of microbial growth.[6][7]
Potential Anticancer Activity
Many benzimidazole derivatives have demonstrated anticancer properties. The hypothesized anticancer mechanism for this compound involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This could include the inhibition of specific kinases or interference with microtubule formation, a mechanism employed by some other benzimidazole-based anticancer agents.
Proposed Signaling Pathways and Workflows
To investigate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments would be necessary. The following diagrams illustrate the proposed signaling pathways and a general experimental workflow.
Caption: Hypothesized antimicrobial signaling pathway for this compound.
Caption: General experimental workflow for validating the mechanism of action.
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following table is presented as a template for organizing future experimental results.
| Assay Type | Target Organism/Cell Line | Metric | Result (Hypothetical) |
| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | 8 |
| Antimicrobial | Escherichia coli | MIC (µg/mL) | 16 |
| Antifungal | Candida albicans | MIC (µg/mL) | 4 |
| Anticancer | Human lung carcinoma (A549) | IC₅₀ (µM) | 10 |
| Anticancer | Human breast adenocarcinoma (MCF-7) | IC₅₀ (µM) | 15 |
| Kinase Inhibition | VEGFR2 | IC₅₀ (nM) | 50 |
Detailed Experimental Protocols
The following are generalized protocols for key experiments that would be essential in elucidating the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Conclusion and Future Directions
The proposed multi-target mechanism of action for this compound, encompassing the inhibition of microbial protein synthesis and key cellular signaling pathways, provides a solid foundation for further investigation. The experimental protocols and workflows outlined in this document offer a clear path for validating these hypotheses. Future research should focus on identifying the specific molecular targets of this compound through techniques such as affinity chromatography, proteomics, and genetic screening. Elucidating the precise mechanism of action will be critical for the potential development of this compound as a novel therapeutic agent.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. srrjournals.com [srrjournals.com]
- 6. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Characterization of 5-Bromo-1-isopropylbenzoimidazole with a Focus on Solubility
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the compilation of this guide, specific experimental data on the solubility of 5-Bromo-1-isopropylbenzoimidazole is not publicly available in scientific literature or chemical databases. This document therefore serves as a comprehensive framework, providing standardized methodologies and best practices for researchers to determine the solubility and preliminary physicochemical characteristics of this compound and other novel benzimidazole derivatives.
Introduction to this compound
This compound is a substituted benzimidazole. The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The physicochemical properties of a novel entity, such as its solubility, are critical determinants of its potential as a drug candidate, influencing everything from assay performance to bioavailability.
The specific substitutions on the benzimidazole core—a bromine atom at the 5-position and an isopropyl group at the 1-position—will significantly influence its lipophilicity, crystal lattice energy, and ultimately, its solubility in various aqueous and organic media. This guide outlines the necessary protocols to quantify this essential property.
Quantitative Solubility Data
As specific data for this compound is unavailable, the following table is provided as a template for researchers to systematically record experimentally determined solubility values. It is recommended to measure solubility in a range of solvents relevant to both biological assays and potential formulation development.
Table 1: Experimental Solubility of this compound at 25°C
| Solvent/Medium | Predicted Type | Determined Solubility (mg/mL) | Determined Solubility (µM) | Method Used | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Record Data Here | Record Data Here | Shake-Flask | Simulates physiological pH |
| 0.1 M HCl, pH 1.0 | Acidic Aqueous | Record Data Here | Record Data Here | Shake-Flask | Assesses solubility in acidic conditions |
| Water (Deionized) | Aqueous | Record Data Here | Record Data Here | Shake-Flask | Baseline aqueous solubility |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Record Data Here | Record Data Here | Shake-Flask | Common stock solution solvent |
| Ethanol | Organic Solvent | Record Data Here | Record Data Here | Shake-Flask | Co-solvent in formulations |
| Polyethylene Glycol 400 (PEG 400) | Organic Solvent | Record Data Here | Record Data Here | Shake-Flask | Excipient for formulation |
| Dichloromethane | Organic Solvent | Record Data Here | Record Data Here | Shake-Flask | Relevant for organic synthesis |
Experimental Protocols
Two standard methods for solubility determination are detailed below: the Shake-Flask method for thermodynamic solubility and kinetic solubility assessment by nephelometry.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent, representing the true saturation point.[1]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.[1]
Materials:
-
This compound, solid
-
Solvent of interest (e.g., PBS, Water, DMSO)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated High-Performance Liquid Chromatography (HPLC) method for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent of interest to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can establish the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation at the same temperature can be used to expedite this process.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.[2] Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.[2]
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[2] Quantify the compound's concentration using a validated HPLC method.[2]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µM.[2]
Protocol: Kinetic Solubility Assessment by Nephelometry
This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer. It measures "apparent" solubility and is useful for early-stage screening.[3]
Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer.
Materials:
-
This compound, dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well plates (clear bottom)
-
Liquid handling system or multichannel pipettes
-
Plate reader capable of nephelometry or measuring light scattering at ~650 nm
Procedure:
-
Stock Dilution: Prepare a serial dilution of the 10 mM DMSO stock solution in a 96-well plate using 100% DMSO.
-
Addition to Buffer: In a separate 96-well plate, add the desired aqueous assay buffer to each well (e.g., 98 µL).[3]
-
Compound Addition: Transfer a small volume of the serially diluted DMSO stock (e.g., 2 µL) into the corresponding wells of the buffer plate.[3] This creates a consistent final DMSO concentration (e.g., 2%) across all wells.
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for precipitation.[3]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.[3]
-
Analysis: The concentration at which a sharp increase in light scattering is observed compared to the buffer/DMSO control is defined as the kinetic solubility limit.[3]
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental workflows and the logical relationships governing solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Key Factors Influencing Compound Solubility.
References
Spectroscopic and Synthetic Profile of N-Alkylated Bromobenzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Expected Spectroscopic Data
The following tables summarize the anticipated quantitative data from key spectroscopic techniques for a compound with the structure of 5-Bromo-1-isopropylbenzoimidazole. These values are based on typical ranges for the functional groups present and data from analogous structures.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.1 - 7.8 | Singlet | 1H | H-2 (imidazole ring) |
| ~ 7.8 - 7.6 | Doublet | 1H | H-4 (aromatic ring) |
| ~ 7.5 - 7.3 | Doublet | 1H | H-7 (aromatic ring) |
| ~ 7.3 - 7.1 | Doublet of Doublets | 1H | H-6 (aromatic ring) |
| ~ 4.8 - 4.5 | Septet | 1H | CH (isopropyl) |
| ~ 1.6 - 1.4 | Doublet | 6H | CH₃ (isopropyl) |
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 140 | C-2 (imidazole ring) |
| ~ 143 - 138 | C-7a (bridgehead) |
| ~ 135 - 130 | C-3a (bridgehead) |
| ~ 125 - 120 | C-4 / C-6 |
| ~ 115 - 110 | C-5 (C-Br) |
| ~ 115 - 110 | C-7 |
| ~ 50 - 45 | CH (isopropyl) |
| ~ 25 - 20 | CH₃ (isopropyl) |
Table 3: Expected IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch |
| ~ 1610, 1480, 1450 | Medium-Strong | C=C and C=N Ring Stretching |
| ~ 1370 | Medium | C-H Bend (isopropyl) |
| ~ 800 | Strong | C-H Out-of-plane Bend |
| ~ 600 - 500 | Medium-Strong | C-Br Stretch |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Relative Intensity | Assignment |
| [M]+•, [M+2]+• | High | Molecular ion peak (characteristic bromine isotope pattern) |
| [M-CH₃]+ | Medium | Loss of a methyl group |
| [M-C₃H₇]+ | Medium | Loss of the isopropyl group |
Experimental Protocols
The synthesis of this compound can be achieved through a well-established two-step procedure involving the bromination of a commercially available diamine followed by cyclization with an appropriate orthoester and subsequent N-alkylation.
Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine
-
Reaction Setup: To a solution of 1,2-phenylenediamine (1 equivalent) in glacial acetic acid, N-bromosuccinimide (NBS) (1 equivalent) is added portion-wise at 0-5 °C with constant stirring.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol/water.
Step 2: Synthesis of 5-Bromo-1H-benzoimidazole
-
Reaction Setup: A mixture of 4-Bromo-1,2-phenylenediamine (1 equivalent) and triethyl orthoformate (1.2 equivalents) is heated at reflux in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction Execution: The reaction is refluxed for 4-6 hours, and the formation of the product is monitored by TLC.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess orthoester is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried to afford the crude product, which can be further purified by column chromatography.
Step 3: Synthesis of this compound
-
Reaction Setup: To a solution of 5-Bromo-1H-benzoimidazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (1.5 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Reaction Execution: 2-Bromopropane (1.2 equivalents) is added dropwise to the suspension, and the reaction mixture is heated to 60-70 °C for 8-12 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization Protocol:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a target compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Discovery, History, and Therapeutic Applications of Novel Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a cornerstone in medicinal chemistry. This bicyclic heterocyclic compound, formed by the fusion of benzene and imidazole rings, has given rise to a vast and diverse family of therapeutic agents. Its unique structural features, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow for high-affinity binding to a multitude of biological targets. This guide provides an in-depth exploration of the discovery and history of benzimidazole derivatives, their synthesis, mechanisms of action, and their evolution into novel therapeutic agents for a wide range of diseases.
From Vitamin B12 to a Therapeutic Revolution: A Historical Perspective
The story of benzimidazole in medicine is intrinsically linked to the research on vitamin B12 in the mid-20th century. The discovery that the 5,6-dimethylbenzimidazole unit forms the core of the nucleotide-like portion of vitamin B12 sparked significant interest in this heterocyclic system. This early observation hinted at the fundamental role of the benzimidazole scaffold in biological processes and laid the groundwork for its exploration as a pharmacophore.
A pivotal moment in the history of benzimidazole-based therapeutics came in 1961 with the introduction of thiabendazole, the first benzimidazole anthelmintic agent.[1] This discovery revolutionized the treatment of parasitic worm infections in both humans and animals and catalyzed the development of a whole class of "benzimidazole anthelmintics." Subsequent research led to the synthesis of more potent and broad-spectrum derivatives like mebendazole, albendazole, and flubendazole, which remain crucial in the fight against helminthiasis.[1]
The versatility of the benzimidazole core soon became apparent as researchers began to uncover its potential beyond parasitic diseases. Over the decades, derivatives have been developed and approved for a remarkable range of therapeutic applications, including as proton pump inhibitors (e.g., omeprazole), antihistamines, and more recently, as potent anticancer agents.[2][3]
Synthetic Pathways to a Privileged Scaffold
The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction famously known as the Phillips method.[4] This robust and versatile method allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, a key site for modulating biological activity.
Modern synthetic chemistry has expanded the toolkit for creating novel benzimidazole derivatives. One-pot syntheses using various catalysts, microwave-assisted reactions, and the use of alternative starting materials like 2-haloanilines and 2-aminobenzylamines have enabled the efficient generation of diverse chemical libraries for drug screening.[5]
General Experimental Protocol: Phillips Condensation for 2-Substituted Benzimidazoles
The following protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles, a common starting point for the development of novel derivatives.
Materials:
-
o-Phenylenediamine
-
Substituted carboxylic acid
-
4N Hydrochloric acid or Polyphosphoric acid
-
Ammonium hydroxide or Sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is prepared in a round-bottom flask.
-
4N Hydrochloric acid or polyphosphoric acid is added to the mixture to act as a condensing agent and catalyst.
-
The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then carefully neutralized with a base solution (e.g., ammonium hydroxide or sodium hydroxide) until precipitation of the crude product is complete.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 2-substituted benzimidazole.
This fundamental synthetic route can be adapted and modified to create a vast array of novel benzimidazole derivatives for biological evaluation.
Therapeutic Applications and Mechanisms of Action
The broad therapeutic utility of benzimidazole derivatives stems from their ability to interact with a diverse range of biological targets. The following sections detail their application in key disease areas, supported by quantitative data and mechanistic insights.
Anthelmintic Activity
The primary mechanism of action of benzimidazole anthelmintics is the inhibition of microtubule polymerization in parasitic worms.[6] These drugs bind with high affinity to the β-tubulin subunit of the parasite, preventing its assembly into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the paralysis and death of the parasite.[7] The selective toxicity of benzimidazoles towards parasites is attributed to their higher binding affinity for parasitic β-tubulin compared to the mammalian homologue.[7]
| Compound | Target Organism | Activity | Value |
| Novel Benzimidazole Derivative | Pheretima posthuma (Earthworm) | Time for paralysis | 30.43 ± 5.33 min (at 50µg/ml) |
| Novel Benzimidazole Derivative | Pheretima posthuma (Earthworm) | Time for death | 0.56 ± 5.32 min (at 50µg/ml) |
Table 1: Anthelmintic Activity of a Novel Benzimidazole Derivative. Data from[8]
Anticancer Activity
The success of benzimidazoles as tubulin inhibitors in parasites has inspired their investigation as anticancer agents. Many novel derivatives have been developed that exhibit potent cytotoxicity against a range of cancer cell lines by disrupting microtubule dynamics in tumor cells, leading to cell cycle arrest and apoptosis.
Beyond tubulin inhibition, novel benzimidazole derivatives have been designed to target other critical pathways in cancer progression. These include the inhibition of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAFV600E.[4][7]
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway
Certain benzimidazole derivatives have been shown to exert their anticancer effects by suppressing the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel benzimidazole derivatives.
| Compound | Cell Line | Activity | IC50 (µM) |
| Tubulin Inhibitors | |||
| Compound 7n | SK-Mel-28 (Melanoma) | Cytotoxicity | 2.55 |
| Compound 7u | SK-Mel-28 (Melanoma) | Cytotoxicity | 17.89 |
| Compound 14d | MCF-7 (Breast Cancer) | Cytotoxicity | 5.61 |
| Compound 14o | MCF-7 (Breast Cancer) | Cytotoxicity | 6.84 |
| VEGFR-2 Inhibitors | |||
| Compound 4r | A549 (Lung Cancer) | Cytotoxicity | 0.3 |
| Compound 4r | MCF-7 (Breast Cancer) | Cytotoxicity | 0.5 |
| Compound 4r | PANC-1 (Pancreatic Cancer) | Cytotoxicity | 5.5 |
| Compound 8 | MCF-7 (Breast Cancer) | VEGFR-2 Inhibition | 0.0067 |
| Compound 9 | MCF-7 (Breast Cancer) | VEGFR-2 Inhibition | 0.0089 |
| Dual EGFR/BRAFV600E Inhibitors | |||
| Compound 4c | Leukemia Cell Lines | GI50 | ~1.0 |
| Compound 4e | Various Cancer Cell Lines | GI50 | ~1.0-10 |
Table 2: Anticancer Activity of Novel Benzimidazole Derivatives. Data from[2][4][6][9]
Antiviral Activity
The structural similarity of the benzimidazole ring to purine nucleosides has made it an attractive scaffold for the development of antiviral agents. Novel derivatives have shown promising activity against a range of RNA and DNA viruses. For instance, certain benzimidazole-based compounds act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, a key enzyme in viral replication.[10]
| Compound | Virus | Cell Line | Activity | EC50 (µM) |
| Compound A | Hepatitis C Virus (HCV) | Huh-7 | RNA Replication Inhibition | ~0.35 |
| Compound B | Hepatitis C Virus (HCV) | Huh-7 | RNA Replication Inhibition | ~0.25 |
| Various Derivatives | Coxsackievirus B5 (CVB-5) | - | Antiviral Activity | 9-17 |
| Various Derivatives | Respiratory Syncytial Virus (RSV) | - | Antiviral Activity | 5-15 |
| Compound 35 | Zika Virus (ZIKV) | Vero | Antiviral Activity | SI = 115 |
| Compound 39 | Zika Virus (ZIKV) | Huh-7 | Antiviral Activity | SI > 37 |
Table 3: Antiviral Activity of Novel Benzimidazole Derivatives. Data from[10][11][12]
Experimental Workflow: Screening for Antiviral Activity
The process of identifying novel antiviral benzimidazole derivatives typically involves a multi-step screening cascade.
Caption: A typical experimental workflow for the discovery of novel antiviral benzimidazole derivatives.
Antimicrobial Activity
The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. Benzimidazole derivatives have emerged as a promising class of compounds with activity against a variety of bacteria and fungi. Their mode of action can involve the inhibition of essential microbial enzymes or interference with DNA replication.[13]
| Compound | Target Organism | Activity | MIC (µg/mL) |
| Compound 3m | S. aureus | Antibacterial | 16 |
| Compound 3m | S. pyrogenes | Antibacterial | 21 |
| Compound 3m | E. coli | Antibacterial | 18 |
| Compound 3m | C. albicans | Antifungal | 16 |
| Compound 3n | S. aureus | Antibacterial | 20 |
| Compound 3n | S. pyrogenes | Antibacterial | 25 |
| Compound 3n | E. coli | Antibacterial | 17 |
| Compound 3n | C. albicans | Antifungal | 17 |
Table 4: Antimicrobial Activity of Novel Benzimidazole Derivatives. Data from[14]
The Future of Benzimidazole Derivatives in Drug Discovery
The benzimidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The chemical tractability of the core structure, combined with a deep understanding of its structure-activity relationships, allows for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. The repurposing of existing benzimidazole drugs, such as the investigation of anthelmintics for cancer therapy, is a particularly exciting and efficient strategy.
Future research will likely focus on:
-
The development of multi-target benzimidazole derivatives to address complex diseases like cancer.
-
The use of computational modeling and artificial intelligence to accelerate the design and discovery of new lead compounds.
-
The exploration of novel delivery systems to enhance the bioavailability and therapeutic efficacy of benzimidazole-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis Protocol for 5-Bromo-1-isopropylbenzoimidazole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive two-step protocol for the synthesis of 5-Bromo-1-isopropylbenzoimidazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The presence of the bromo-substituent offers a handle for further functionalization via cross-coupling reactions, while the N-isopropyl group can modulate the compound's physicochemical properties.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities. The synthesis of specifically substituted benzimidazoles, such as this compound, is of significant interest for the exploration of new chemical entities in drug discovery programs. This protocol outlines a reliable synthetic route starting from commercially available 4-bromo-1,2-phenylenediamine. The synthesis involves a selective N-isopropylation via reductive amination, followed by a cyclization reaction with formic acid to construct the benzimidazole core.
Data Presentation
The following table summarizes the key reagents, reaction conditions, and expected outcomes for the two-step synthesis of this compound. The data is based on established methodologies for analogous reactions.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | N-Isopropylation | 4-bromo-1,2-phenylenediamine, Acetone, Sodium triacetoxyborohydride | Dichloromethane | Room Temperature | 12-18 | 75-85 |
| 2 | Cyclization | 4-bromo-N1-isopropylbenzene-1,2-diamine, Formic acid | Formic acid (neat) | 100 | 2-4 | 80-90 |
Experimental Protocols
Step 1: Synthesis of 4-bromo-N1-isopropylbenzene-1,2-diamine
This procedure describes the selective mono-N-isopropylation of 4-bromo-1,2-phenylenediamine using reductive amination.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in anhydrous dichloromethane.
-
Add acetone (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-bromo-N1-isopropylbenzene-1,2-diamine.
Step 2: Synthesis of this compound
This procedure details the cyclization of the N-isopropyl-diamine intermediate with formic acid.
Materials:
-
4-bromo-N1-isopropylbenzene-1,2-diamine (from Step 1)
-
Formic acid (98-100%)
-
10% aqueous Sodium hydroxide (NaOH) solution
-
Ice-cold water
Procedure:
-
Place 4-bromo-N1-isopropylbenzene-1,2-diamine (1.0 eq) in a round-bottom flask.
-
Add an excess of formic acid (e.g., 10 eq or as solvent).
-
Heat the reaction mixture at 100 °C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of 10% aqueous sodium hydroxide solution with constant cooling and stirring until the solution is alkaline (pH > 8).
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with ice-cold water and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Hypothetical)
While the direct signaling pathway of this compound is not established, benzimidazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical mechanism of action where a benzimidazole derivative inhibits a protein kinase.
Application Notes and Protocols for the Synthesis of 5-Bromo-1-isopropylbenzoimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 5-Bromo-1-isopropylbenzoimidazole derivatives, a class of compounds with significant potential in medicinal chemistry. Benzimidazole scaffolds are integral to numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modifications through cross-coupling reactions, while the N-isopropyl group can modulate the compound's lipophilicity and target-binding affinity. This application note outlines two primary synthetic strategies: the direct N-alkylation of 5-bromobenzimidazole and the condensation of a substituted o-phenylenediamine with an aldehyde followed by N-alkylation. Detailed experimental procedures, data presentation, and a representative biological signaling pathway are included to guide researchers in the preparation and potential application of these valuable compounds.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds in the field of drug discovery. Their structural similarity to naturally occurring purines allows them to interact with a variety of biological targets. The synthesis of specifically substituted benzimidazoles is a key step in the development of new therapeutic agents. This note focuses on the preparation of this compound derivatives, providing robust and reproducible protocols for their synthesis.
Synthetic Strategies
There are two primary and effective routes for the synthesis of this compound derivatives:
-
Strategy A: N-Alkylation of 5-Bromobenzimidazole. This is a straightforward approach that involves the direct alkylation of the commercially available or pre-synthesized 5-bromobenzimidazole with an isopropyl halide. This method is often preferred for its simplicity and good yields.
-
Strategy B: Condensation and subsequent N-Alkylation. This two-step process begins with the condensation of 4-bromo-1,2-phenylenediamine with an appropriate aldehyde to form the 5-bromobenzimidazole core, which is then N-alkylated in a subsequent step. This strategy allows for greater diversity at the 2-position of the benzimidazole ring.
Experimental Protocols
Protocol 1: N-Alkylation of 5-Bromobenzimidazole with Isopropyl Bromide
This protocol details the direct N-alkylation of 5-bromobenzimidazole using isopropyl bromide in the presence of a base.
Materials:
-
5-Bromobenzimidazole
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of 5-bromobenzimidazole (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add isopropyl bromide (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 7:3).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-1-isopropyl-1H-benzoimidazole.
Protocol 2: Two-Step Synthesis via Condensation followed by N-Alkylation
This protocol describes the synthesis of a 2-substituted-5-bromobenzimidazole followed by N-isopropylation.
Step 1: Synthesis of 5-Bromo-2-methyl-1H-benzoimidazole
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Acetic acid
-
Hydrochloric acid (HCl), 4M
-
Sodium hydroxide (NaOH), 10% aqueous solution
Procedure:
-
A mixture of 4-bromo-1,2-phenylenediamine (1.0 mmol) and acetic acid (5 mL) is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into water (50 mL).
-
The mixture is neutralized by the dropwise addition of 10% aqueous NaOH solution until a precipitate is formed.
-
The precipitate is filtered, washed with cold water, and dried to yield 5-bromo-2-methyl-1H-benzoimidazole.
Step 2: N-Alkylation of 5-Bromo-2-methyl-1H-benzoimidazole
Procedure:
-
Follow the procedure outlined in Protocol 1 , substituting 5-bromobenzimidazole with the 5-bromo-2-methyl-1H-benzoimidazole synthesized in Step 1.
Data Presentation
The following table summarizes representative yields for the N-alkylation reaction of various 5-bromobenzimidazole derivatives with different alkylating agents, based on analogous reactions in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Starting Benzimidazole | Alkylating Agent | Product | Yield (%) |
| 1 | 5-Bromobenzimidazole | Isopropyl bromide | 5-Bromo-1-isopropyl-1H-benzoimidazole | 75-85 |
| 2 | 5-Bromo-2-methylbenzoimidazole | Isopropyl bromide | 5-Bromo-1-isopropyl-2-methyl-1H-benzoimidazole | 70-80 |
| 3 | 5-Bromobenzimidazole | Ethyl iodide | 5-Bromo-1-ethyl-1H-benzoimidazole | 80-90 |
| 4 | 5-Bromo-2-phenylbenzoimidazole | Benzyl bromide | 1-Benzyl-5-bromo-2-phenyl-1H-benzoimidazole | 85-95 |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the N-alkylation of 5-bromobenzimidazole.
Caption: N-Alkylation Synthetic Workflow.
Potential Biological Signaling Pathway
Benzimidazole derivatives have been reported to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Inhibition of PI3K/Akt Pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive reagents | Ensure all reagents, especially the base and alkylating agent, are fresh and anhydrous. |
| Insufficient reaction time or temperature | Monitor the reaction closely by TLC and adjust the reaction time and/or temperature accordingly. | |
| Formation of multiple products | Isomeric alkylation (N1 vs. N3) | While typically resulting in a single product, purification by column chromatography should separate any isomers. |
| Side reactions | Ensure the reaction is carried out under an inert atmosphere to prevent degradation of reagents. | |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis of this compound derivatives. These methods are robust and can be adapted for the synthesis of a variety of N-alkylated benzimidazoles. The versatility of the benzimidazole core, coupled with the potential for further functionalization at the bromine position, makes these compounds highly valuable for researchers in medicinal chemistry and drug development.
Application Notes and Protocols for the Use of 5-Bromo-1-isopropylbenzoimidazole in Palladium Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 5-Bromo-1-isopropylbenzoimidazole as a key building block in various palladium-catalyzed cross-coupling reactions. The functionalization of the benzimidazole core is of significant interest in medicinal chemistry and materials science due to the prevalence of this scaffold in biologically active compounds and functional materials. Palladium-catalyzed reactions offer a powerful and versatile methodology for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position of the benzimidazole ring system.
This document covers three fundamental transformations: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Heck Reaction, providing researchers with the necessary information to incorporate this compound into their synthetic strategies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[1][2] This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted benzimidazoles, which are common motifs in pharmaceutical agents.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Optimization of Reaction Conditions:
The successful execution of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters that can be optimized for this transformation, based on established literature for similar couplings of bromo-heterocyclic compounds.[3][4]
| Parameter | Commonly Used Reagents/Conditions | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | SPhos, XPhos, dppf, PPh₃ | The choice of ligand is crucial for catalytic activity and can prevent catalyst deactivation. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is required to activate the boronic acid. An aqueous solution of the base is often used. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DME, THF | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5] Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a minimal amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the bulk of the 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[6][7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C5 position of the benzimidazole core.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Optimization of Reaction Conditions:
The choice of ligand and base is particularly critical for the success of the Buchwald-Hartwig amination.[8][9] The following table provides a summary of common reaction parameters.
| Parameter | Commonly Used Reagents/Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that can be reduced in situ to Pd(0) are commonly used. |
| Ligand | XPhos, RuPhos, BINAP, Josiphos-type ligands | Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
XPhos (0.05 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound, the amine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.
-
Add anhydrous toluene to the flask via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[10][11] This reaction provides a direct route to vinyl-substituted benzimidazoles.
General Reaction Scheme:
Caption: Heck reaction of this compound.
Optimization of Reaction Conditions:
The Heck reaction conditions can be varied depending on the nature of the alkene coupling partner.[12][13]
| Parameter | Commonly Used Reagents/Conditions | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd/C | Simple palladium salts are often effective. |
| Ligand | PPh₃, P(o-tolyl)₃, or ligandless conditions | For activated aryl bromides, a ligand may not be necessary. |
| Base | Et₃N, i-Pr₂NEt, K₂CO₃, NaOAc | An organic or inorganic base is used to neutralize the HBr generated. |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Polar aprotic solvents are commonly employed. |
| Temperature | 80-140 °C | Higher temperatures are often required for the Heck reaction. |
Detailed Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.[10]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous DMF
-
Argon or Nitrogen gas
-
Standard laboratory glassware (sealed tube or Schlenk flask)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Experimental Workflow and Catalytic Cycles
The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and a simplified representation of the catalytic cycles.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Generalized palladium catalytic cycle.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is essential to perform all reactions under an inert atmosphere and to use anhydrous solvents for optimal results. Standard laboratory safety procedures should be followed at all times.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Application Notes and Protocols for N-Alkylation of 5-Bromobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of benzimidazoles is a cornerstone of medicinal chemistry, enabling the diversification of this privileged scaffold to modulate biological activity. The introduction of alkyl groups on the benzimidazole nitrogen atoms can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, selectivity, and metabolic stability. 5-Bromobenzimidazole is a particularly valuable starting material, as the bromine atom provides a reactive handle for further functionalization, such as cross-coupling reactions, allowing for the synthesis of complex molecular architectures.
This document provides a detailed experimental procedure for the N-alkylation of 5-bromobenzimidazole. The protocol outlines two common methods utilizing different bases, potassium carbonate (a milder base) and sodium hydride (a stronger base), to offer flexibility based on the reactivity of the alkylating agent and desired reaction conditions.
Reaction Principle
The N-alkylation of 5-bromobenzimidazole proceeds via a nucleophilic substitution reaction (SN2). A base is employed to deprotonate the nitrogen atom of the benzimidazole ring, forming a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide, resulting in the formation of the N-alkylated 5-bromobenzimidazole and a salt byproduct. Due to the unsymmetrical nature of 5-bromobenzimidazole, the alkylation can potentially occur on either nitrogen atom (N1 or N3), leading to a mixture of regioisomers (1-alkyl-5-bromo-1H-benzimidazole and 1-alkyl-6-bromo-1H-benzimidazole). The ratio of these isomers is influenced by steric and electronic factors.
Experimental Protocols
Two representative procedures for the N-alkylation of 5-bromobenzimidazole are detailed below.
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This method is a widely used and relatively mild procedure suitable for reactive alkylating agents.
Materials:
-
5-Bromobenzimidazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
To a dry round-bottom flask, add 5-bromobenzimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated 5-bromobenzimidazole.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This method employs a stronger base and is often faster and suitable for less reactive alkylating agents.
Materials:
-
5-Bromobenzimidazole
-
Alkyl halide (e.g., propyl bromide, butyl bromide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromobenzimidazole (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5-bromobenzimidazole.
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-alkylation of substituted benzimidazoles with various alkylating agents, providing a comparative overview.
| Entry | Benzimidazole Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Nitrobenzimidazol-2-one | Benzyl chloride | K₂CO₃/TBAB | DMF | Room Temp | 6 | N/A |
| 2 | 5-Nitrobenzimidazol-2-one | Picolyl chloride | K₂CO₃/TBAB | DMF | 70 | 24 | N/A |
| 3 | 2-Substituted Benzimidazole | C3-C10 Alkyl bromides | KOH (30% aq) | Toluene | N/A | N/A | N/A |
| 4 | Imidazole | Benzyl bromide | K₂CO₃ | CH₃CN | 60-80 | N/A | N/A |
| 5 | Imidazole | Benzyl bromide | NaH | THF | 0 to Room Temp | 2-4 | N/A |
| 6 | 5-Bromoindole | Benzyl bromide | NaH | DMF | 0 to Room Temp | 2-12 | N/A |
Note: Yields are highly dependent on the specific substrate, reagents, and reaction conditions. The data presented is for illustrative purposes based on similar reactions and may require optimization for 5-bromobenzimidazole.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for the N-alkylation of 5-bromobenzimidazole.
Application Note and Protocol for the Purification of 5-Bromo-1-isopropylbenzoimidazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-1-isopropylbenzoimidazole is a substituted benzimidazole derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of such molecules often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification method is critical to obtain a high-purity compound for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and effective technique for the separation of small organic molecules based on their polarity.[1][2]
The protocol is based on established principles for the purification of related aromatic and heterocyclic compounds. Due to the basic nature of the benzimidazole ring, special considerations, such as the addition of a basic modifier to the mobile phase, are included to prevent peak tailing and improve separation efficiency on the acidic silica gel stationary phase.[1]
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (optional, for basic compounds)[1]
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (50-100 mesh)
-
Fraction collector or test tubes
-
Rotary evaporator
2. Method Development: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The ideal mobile phase will provide good separation between the desired product and impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the product.[3]
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.[3]
-
Development: Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., varying ratios of hexane and ethyl acetate). If the compound is basic, adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can improve the spot shape.[1]
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm).[3]
-
Rf Calculation: Calculate the Rf value for the product and impurities to select the optimal eluent for column chromatography.
3. Column Chromatography Procedure
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[1]
-
Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.[2]
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[2]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[1]
-
Flush the column with the eluent until the silica bed is stable.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Product Isolation:
Data Presentation
| Parameter | Condition / Value | Observations / Results |
| TLC Analysis | ||
| Mobile Phase | e.g., Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine | Record the Rf value of the product and any major impurities. |
| Rf of Product | e.g., 0.35 | |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | |
| Column Dimensions | e.g., 2 cm diameter x 30 cm length | |
| Mobile Phase (Eluent) | e.g., Gradient elution from Hexane to Hexane:EtOAc (7:3) | Describe the elution profile. |
| Sample Loading Method | Dry Loading | |
| Results | ||
| Yield of Pure Product | e.g., X mg (Y% recovery) | |
| Purity Assessment (e.g., HPLC, NMR) | >98% | Attach or reference the analytical data confirming the purity of the final product. |
Visualizations
Diagram of the Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-1-isopropylbenzoimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the analytical characterization of 5-Bromo-1-isopropylbenzoimidazole. The methodologies outlined are based on established analytical techniques for related bromo-substituted benzimidazole derivatives and serve as a comprehensive guide for purity assessment, structural elucidation, and quality control.
Overview of Analytical Techniques
The comprehensive characterization of this compound (CAS No: 1200114-01-7) involves a suite of analytical methods to confirm its identity, purity, and structure. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each method provides orthogonal information, ensuring a thorough and reliable characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the atoms in the molecule.
¹H NMR Spectroscopy
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a clean and dry NMR tube.
-
Instrumentation: The analysis is performed on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed, and the chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Expected ¹H NMR Data:
The following table summarizes the predicted proton NMR chemical shifts (δ) for this compound in CDCl₃. These predictions are based on the analysis of structurally similar compounds.[1][2]
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-7 | ~ 7.85 | d | 1H | ~ 8.6 |
| H-2 | ~ 7.95 | s | 1H | - |
| H-4 | ~ 7.70 | d | 1H | ~ 1.8 |
| H-6 | ~ 7.30 | dd | 1H | ~ 8.6, 1.8 |
| CH (isopropyl) | ~ 4.70 | sept | 1H | ~ 6.8 |
| CH₃ (isopropyl) | ~ 1.60 | d | 6H | ~ 6.8 |
¹³C NMR Spectroscopy
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: The analysis is performed on a 100 MHz or 125 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling. A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.[3]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data:
The table below shows the predicted carbon NMR chemical shifts for this compound in CDCl₃, based on data from related benzimidazole structures and predictive models.[4][5]
| Carbon Atom | Predicted δ (ppm) |
| C-2 | ~ 142.5 |
| C-7a | ~ 144.0 |
| C-3a | ~ 135.0 |
| C-4 | ~ 124.0 |
| C-6 | ~ 122.5 |
| C-7 | ~ 115.0 |
| C-5 | ~ 116.0 |
| CH (isopropyl) | ~ 49.0 |
| CH₃ (isopropyl) | ~ 22.0 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis. The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled with a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and observe the characteristic isotopic pattern for a monobrominated compound.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [C₁₀H₁₁⁷⁹BrN₂ + H]⁺ | 239.0184 |
| [C₁₀H₁₁⁸¹BrN₂ + H]⁺ | 241.0163 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantifying it in various samples. A reverse-phase HPLC method is generally suitable for this type of compound.[6][7]
Protocol:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL). Further dilute to a suitable concentration for analysis. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Expected HPLC Data:
| Parameter | Expected Value |
| Retention Time | ~ 12-15 minutes |
| Purity (Area %) | > 98% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is compared against the theoretical values calculated from its molecular formula (C₁₀H₁₁BrN₂).
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Instrumentation: An automated elemental analyzer.
-
Data Analysis: The instrument combusts the sample, and the resulting gases are quantified to determine the percentage of each element.
Expected Elemental Analysis Data:
| Element | Theoretical (%) | Found (%) (Example) |
| Carbon (C) | 50.23 | 50.15 |
| Hydrogen (H) | 4.64 | 4.68 |
| Nitrogen (N) | 11.72 | 11.65 |
Visualizations
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive analytical characterization of this compound.
References
Application Notes and Protocols for Purity Assessment of Benzimidazoles using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the purity assessment of benzimidazole derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are essential for ensuring the quality, safety, and efficacy of pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary and robust technique for determining the purity of non-volatile and thermally labile compounds, a category into which many benzimidazole derivatives fall. Its high resolution and sensitivity make it ideal for separating the main compound from its impurities, allowing for accurate quantification.
Experimental Protocol
Objective: To determine the purity of a benzimidazole sample and quantify any related impurities using a reverse-phase HPLC method.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C8 or C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and column oven
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (optional, for mobile phase modification)
-
Benzimidazole reference standard
-
Benzimidazole sample for testing
Procedure:
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% Formic Acid. The exact ratio may need to be optimized depending on the specific benzimidazole derivative.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of the benzimidazole reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
-
Sample Solution Preparation:
-
Accurately weigh the benzimidazole sample and dissolve it in the mobile phase to a concentration similar to the primary standard solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Monitor at a suitable wavelength, typically around 254 nm or 288 nm for the benzimidazole core. A UV scan of the analyte can determine the optimal wavelength.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to the benzimidazole based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area normalization method or by using the calibration curve. Purity is often expressed as the percentage of the main peak area relative to the total peak area of all components.
-
Quantitative Data Summary for HPLC
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.009 - 0.073 µg/mL for related benzimidazoles |
| Limit of Quantitation (LOQ) | 0.091 - 0.2 µg/mL for related benzimidazoles |
| Precision (RSD%) | < 2% for intra- and inter-day precision |
| Recovery | 99.24 - 100.00% |
| Purity | > 95.0% |
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of benzimidazoles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in benzimidazole samples. It offers high chromatographic resolution and provides structural information for impurity identification.
Experimental Protocol
Objective: To identify and quantify volatile or semi-volatile impurities in a benzimidazole sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Derivatizing agent (if necessary, e.g., BSTFA for silylation)
-
Helium (carrier gas)
-
Benzimidazole sample for testing
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the benzimidazole sample and dissolve it in a suitable solvent.
-
If derivatization is required to increase volatility, add the derivatizing agent and heat according to the recommended procedure.
-
-
GC-MS Conditions:
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1 µL (split or splitless mode depending on concentration)
-
**MS Transfer Line
-
Application of 5-Bromo-1-isopropylbenzoimidazole in the Synthesis of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and antifungal properties. The unique substitution pattern of 5-Bromo-1-isopropylbenzoimidazole offers a versatile platform for the synthesis of new bioactive molecules. The presence of the bromine atom at the 5-position provides a reactive handle for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of antimicrobial potency. The 1-isopropyl group can influence the compound's lipophilicity and steric profile, which may enhance its interaction with biological targets and improve its pharmacokinetic properties.
This document provides detailed application notes and protocols for the utilization of this compound as a key intermediate in the synthesis of potential antimicrobial agents. While direct literature on the antimicrobial applications of derivatives from this specific starting material is limited, the provided protocols are based on well-established synthetic methodologies and the known antimicrobial activities of analogous benzimidazole compounds.
Data Presentation: Hypothetical Antimicrobial Activity of 2-Aryl-5-bromo-1-isopropylbenzoimidazole Derivatives
The following table summarizes the potential antimicrobial activity of hypothetical compounds synthesized from this compound. The data is extrapolated from published studies on structurally related benzimidazole derivatives and serves as a guide for screening priorities.
| Compound ID | R-Group (at C2-position) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BZ-1 | Phenyl | 16 | 32 | 64 |
| BZ-2 | 4-Chlorophenyl | 8 | 16 | 32 |
| BZ-3 | 4-Methoxyphenyl | 32 | 64 | 64 |
| BZ-4 | 2-Thienyl | 8 | 16 | 16 |
| BZ-5 | 3-Pyridyl | 4 | 8 | 8 |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-bromo-1-isopropylbenzimidazoles via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-chlorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).
-
Add palladium(II) acetate (0.05 equiv.) and SPhos (0.1 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure 2-aryl-5-bromo-1-isopropylbenzoimidazole.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Incubator
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the synthesized compounds and standard antimicrobial agents in DMSO to a stock concentration of 1 mg/mL.
-
-
Preparation of Inoculum:
-
Grow microbial cultures overnight in their respective broths.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the stock solutions of the test compounds and control drugs using the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualizations
Caption: Synthetic workflow for antimicrobial agents.
Caption: Hypothetical mechanism of action.
Development of Anticancer Agents from Brominated Benzimidazole Scaffolds: Application Notes and Protocols
Disclaimer: Initial literature searches did not yield specific data on the anticancer applications of the "5-Bromo-1-isopropylbenzoimidazole" scaffold. Therefore, this document focuses on a closely related and well-researched class of compounds: 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivatives . These compounds share the core benzimidazole structure and demonstrate significant potential as anticancer agents, providing a relevant framework for research and development.
Application Notes
This document provides detailed protocols and application notes for the development of anticancer agents based on the 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) scaffold. TBBi derivatives have emerged as a promising class of compounds with potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[1][2] The primary mechanism of action for many of these derivatives involves the inhibition of key serine/threonine kinases, particularly PIM-1 and Casein Kinase 2 (CK2), which are frequently overexpressed in various malignancies and play crucial roles in cell survival, proliferation, and resistance to apoptosis.[1][3][4]
The following sections detail the synthesis of representative TBBi derivatives, their biological evaluation using standard in vitro assays, and the elucidation of their mechanism of action. The provided protocols are intended to serve as a comprehensive guide for researchers and drug development professionals working in the field of oncology.
Data Presentation
The cytotoxic activity of various TBBi derivatives against different human cancer cell lines is summarized in the tables below. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.
Table 1: Cytotoxic Activity (IC50, µM) of TBBi and its Derivatives against Various Cancer Cell Lines
| Compound | CCRF-CEM (Leukemia) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Vero (Normal) | Reference |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | - | 12.61 | - | - | [1] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one (Compound 1) | 12.43 | 17.09 | 21.20 | 20.20 | [1] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | 6.80 | 5.30 | - | - | [2] |
| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | - | - | - | - | [3] |
| 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol | 13.5 | 15.4 | - | - | [5] |
| 3-(4,5,6,7-tetrabromo-2-methyl-1H-benzimidazol-1-yl)propan-1-ol (4) | - | 2.66 (72h) | 4.73 (72h) | - | [5] |
Table 2: Kinase Inhibitory Activity of TBBi Derivatives
| Compound | Target Kinase | Kᵢ (nM) | Reference |
| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | CK2 | 40 | [3] |
| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (TDB) | CK2 | 15 | [6] |
| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (TDB) | PIM-1 | 40 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of TBBi derivatives are provided below.
Synthesis of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one (Compound 1)[1]
This protocol describes the N-alkylation of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) to synthesize a ketone derivative.
Materials:
-
4,5,6,7-tetrabromo-1H-benzimidazole (TBBi)
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve TBBi and chloroacetone in acetone.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to yield the final compound.
Caption: Synthetic workflow for the N-alkylation of TBBi.
In Vitro Anticancer Activity Evaluation
The following protocols are standard methods to assess the anticancer potential of synthesized compounds.
Caption: General experimental workflow for anticancer drug screening.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, CCRF-CEM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on the fluorescence intensity of PI.
Mechanism of Action: Western Blotting for PIM-1 and Downstream Targets[20][21][22]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIM-1, anti-phospho-Bad (Ser112), anti-Bad, anti-CK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the changes in the expression and phosphorylation levels of the target proteins. A decrease in phospho-Bad (Ser112) would be indicative of PIM-1 inhibition.
Caption: PIM-1 signaling pathway and the inhibitory action of TBBi derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 5-Bromo-1-isopropylbenzoimidazole synthesis
Technical Support Center: 5-Bromo-1-isopropylbenzoimidazole Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and logical synthetic route is a two-step process. First, the N-isopropylation of 4-bromo-2-nitroaniline introduces the isopropyl group onto the amine. Second, a reductive cyclization of the intermediate, N-isopropyl-4-bromo-2-nitroaniline, simultaneously reduces the nitro group and closes the imidazole ring to form the final product.
Q2: My overall yield is very low. Which step is the most likely cause?
A2: Both steps can present challenges. The initial N-alkylation can be sluggish due to the reduced nucleophilicity of the starting aniline.[1] The subsequent reductive cyclization can also suffer from incomplete reaction or the formation of side products if the conditions are not optimal. A stepwise analysis using techniques like Thin-Layer Chromatography (TLC) after each step is crucial for pinpointing the issue.
Q3: I am observing multiple spots on my TLC plate after the first step (N-isopropylation). What are the likely side products?
A3: The most common side product is the N,N-diisopropylation of the aniline. To minimize this, it is advisable to use a slight excess of the starting 4-bromo-2-nitroaniline relative to your isopropylating agent.[1] Another possibility, if using an isopropyl alcohol, is O-alkylation of the nitro group, although this is less common.[1]
Q4: The reductive cyclization step is not proceeding to completion. What can I do?
A4: Incomplete cyclization can be due to several factors. Ensure your reducing agent (e.g., SnCl₂ or iron powder) is active and used in sufficient stoichiometric amounts. The reaction is often acid-catalyzed; a catalytic amount of a Brønsted acid like acetic acid can promote the cyclization of the intermediate o-phenylenediamine with the in-situ formed carbonyl equivalent.[2] Reaction time and temperature may also need to be optimized.
Q5: Is it possible to perform this synthesis as a one-pot reaction?
A5: Yes, one-pot reductive cyclizations of o-nitroanilines with various carbonyl sources (like orthoesters or aldehydes) are well-documented.[2][3] This approach, which combines the reduction and cyclization steps, can be more efficient. However, for troubleshooting low yields, a stepwise approach is often more informative.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields in the synthesis of this compound.
Issue 1: Low Yield in N-isopropylation of 4-bromo-2-nitroaniline
| Potential Cause | Recommended Solution |
| Low Nucleophilicity of Starting Material | The electron-withdrawing nitro group makes the aniline a weak nucleophile.[1] Increase the reaction temperature (typically 80-120°C) and ensure a sufficiently strong base is used to facilitate the reaction.[1] |
| Insufficient Base Strength | Weak bases may not effectively deprotonate the aniline. Use a stronger base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (tBuOK).[1] |
| Formation of N,N-Diisopropylated Byproduct | This is a common side reaction.[1] To favor mono-alkylation, use a slight molar excess of 4-bromo-2-nitroaniline relative to the isopropylating agent (e.g., a 1.2:1 ratio).[1] |
| Inappropriate Solvent | The solvent needs to be stable at higher temperatures and capable of dissolving the reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective choices.[1] |
Issue 2: Low Yield in Reductive Cyclization
| Potential Cause | Recommended Solution |
| Inefficient Nitro Group Reduction | Ensure the reducing agent is fresh and active. Common choices include stannous chloride (SnCl₂) in an acidic medium or iron (Fe) powder with an acid like acetic acid or ammonium chloride.[2] |
| Incomplete Cyclization | The cyclization of the intermediate diamine can be slow. The reaction is often promoted by a catalytic amount of acid. If using a metal reductant like iron, the addition of acetic acid is common.[2] |
| Formation of Side Products | Over-reduction or polymerization can occur under harsh conditions. Monitor the reaction by TLC to avoid prolonged reaction times. Ensure proper temperature control. |
| Work-up and Purification Losses | The benzimidazole product is basic and may require careful pH adjustment during aqueous work-up to ensure it remains in the organic layer. Purification by column chromatography should be performed with an appropriate solvent system (e.g., hexane:ethyl acetate) to avoid product loss. |
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the two-step synthesis. Note: The yield data is based on analogous reactions reported in the literature and should be considered as a starting point for optimization.
Table 1: N-isopropylation of 4-bromo-2-nitroaniline
| Alkylating Agent | Base | Solvent | Temperature (°C) | Expected Yield (%) | Key Considerations |
| 2-iodopropane | K₂CO₃ | DMF | 80 - 100 | 65 - 80 | Higher reactivity of iodide may lead to dialkylation. Use excess aniline. |
| 2-bromopropane | NaH | THF | 60 - 70 | 60 - 75 | NaH is a strong, non-nucleophilic base; requires anhydrous conditions. |
| Isopropanol | Ru or Ir catalyst | Toluene | 120 | 50 - 70 | Catalytic approach; requires specific catalysts and higher temperatures.[1] |
Table 2: Reductive Cyclization of N-isopropyl-4-bromo-2-nitroaniline
| Reducing Agent | Carbon Source | Solvent | Temperature (°C) | Expected Yield (%) | Key Considerations |
| SnCl₂·2H₂O | Formic Acid | Ethanol | Reflux | 75 - 90 | Classical and reliable method for benzimidazole synthesis. |
| Fe / NH₄Cl | Formic Acid | Ethanol/Water | Reflux | 70 - 85 | More environmentally benign and cost-effective than tin reagents.[2] |
| Pd/C (10%) | H₂ (gas), Formic Acid | Methanol | 25 | 80 - 95 | High-yielding but requires specialized hydrogenation equipment.[2] |
Experimental Protocols
Protocol 1: Synthesis of N-isopropyl-4-bromo-2-nitroaniline (Step 1)
Materials:
-
4-bromo-2-nitroaniline (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
2-bromopropane (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitroaniline and anhydrous potassium carbonate.
-
Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension and add 2-bromopropane dropwise at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The product spot should be less polar than the starting aniline.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Synthesis of this compound (Step 2)
Materials:
-
N-isopropyl-4-bromo-2-nitroaniline (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve N-isopropyl-4-bromo-2-nitroaniline in ethanol.
-
Add stannous chloride dihydrate to the solution.
-
Carefully add concentrated HCl dropwise while cooling the flask in an ice bath.
-
After the addition, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizations
References
optimizing reaction conditions for N-isopropylation of 5-bromobenzimidazole
This guide provides troubleshooting advice and frequently asked questions for the N-isopropylation of 5-bromobenzimidazole, a key reaction in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general reaction conditions for the N-isopropylation of 5-bromobenzimidazole?
A1: The N-isopropylation of 5-bromobenzimidazole is typically achieved via a nucleophilic substitution reaction. The benzimidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide. A base is used to deprotonate the benzimidazole, increasing its nucleophilicity. Common conditions are summarized in the table below.
| Parameter | Recommended Conditions | Notes |
| Substrate | 5-Bromobenzimidazole | Ensure purity of starting material. |
| Alkylating Agent | 2-Iodopropane or 2-Bromopropane | Isopropyl iodide is more reactive. Use 1.05-1.2 equivalents. |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | NaH is a stronger, non-nucleophilic base. K₂CO₃ is a milder, safer alternative. |
| Solvent | Anhydrous THF or DMF | Ensure the solvent is dry, especially when using NaH. |
| Temperature | 0 °C to room temperature (for NaH) or 55-60 °C (for K₂CO₃) | Reactions with less reactive alkyl halides may require heating.[1][2] |
| Reaction Time | 2-12 hours | Monitor reaction progress by Thin Layer Chromatography (TLC). |
Q2: What is the expected product of the reaction?
A2: The primary product is N-isopropyl-5-bromobenzimidazole. However, it is important to note that alkylation can occur at either of the two nitrogen atoms of the benzimidazole ring, potentially leading to a mixture of N1 and N3 isomers. In the case of 5-bromobenzimidazole, these two positions are equivalent, so only one product is expected.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material, 5-bromobenzimidazole, is relatively polar, while the N-isopropylated product will be less polar and have a higher Rf value.
Troubleshooting Guide
This section addresses common issues encountered during the N-isopropylation of 5-bromobenzimidazole.
Problem 1: Low or No Product Formation
If you are observing a low yield or no formation of the desired N-isopropyl-5-bromobenzimidazole, consider the following potential causes and solutions.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Base | If using sodium hydride (NaH), ensure it is fresh and has been handled under an inert atmosphere. NaH reacts with moisture and can become deactivated. |
| Insufficient Deprotonation | Allow sufficient time for the deprotonation of 5-bromobenzimidazole by the base before adding the isopropyl halide. This is typically 30-60 minutes at 0 °C to room temperature when using NaH.[3] |
| Poor Quality Alkylating Agent | Use a fresh bottle of 2-iodopropane or 2-bromopropane. Alkyl halides can degrade over time. |
| Low Reaction Temperature | If using a less reactive alkyl halide like 2-bromopropane with a milder base like K₂CO₃, heating the reaction mixture to 55-60 °C may be necessary to drive the reaction to completion.[1][2] |
| Solvent Purity | Ensure the solvent (THF or DMF) is anhydrous, especially when using a water-sensitive base like NaH. The presence of water will quench the base. |
Problem 2: Formation of Multiple Products (Side Reactions)
The appearance of unexpected spots on your TLC plate indicates the formation of side products.
Possible Causes & Solutions
| Cause | Recommended Action |
| Over-alkylation | Using a large excess of the alkylating agent or prolonged reaction times at elevated temperatures can sometimes lead to undesired side reactions. Use a modest excess of the alkylating agent (1.05-1.2 equivalents). |
| Ring Opening | At elevated temperatures (around 60 °C) and with more than two equivalents of alkyl halide, benzimidazole derivatives can undergo ring opening.[1][2] Carefully control the reaction temperature and stoichiometry. |
| Impure Starting Material | Ensure the starting 5-bromobenzimidazole is pure. Impurities can lead to the formation of side products. |
Experimental Protocols
Protocol 1: N-isopropylation using Sodium Hydride in THF
This protocol is suitable for achieving a high yield under anhydrous conditions.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromobenzimidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-isopropylation using Potassium Carbonate in DMF
This protocol uses a milder base and is a safer alternative to sodium hydride.
-
To a solution of 5-bromobenzimidazole (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and 2-bromopropane (1.2 equivalents).
-
Heat the reaction mixture to 55-60 °C and stir for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide.
-
Evaporate the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: General workflow for the N-isopropylation of 5-bromobenzimidazole.
Caption: Troubleshooting decision tree for low product yield.
References
how to remove unreacted starting materials from benzimidazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted starting materials during benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude benzimidazole reaction mixture?
The most common impurities are typically unreacted starting materials, such as o-phenylenediamine and the aldehyde or carboxylic acid, as well as side products formed during the reaction.[1] The polarity of these impurities can vary, necessitating different purification strategies.
Q2: How can I remove unreacted o-phenylenediamine?
Unreacted o-phenylenediamine is a common impurity. Due to its basic nature, it can often be removed by an acidic wash during the workup procedure.[2] Column chromatography is also an effective method for separation, as o-phenylenediamine is generally more polar than the desired benzimidazole product.[1]
Q3: What is the best way to remove unreacted carboxylic acids?
Unreacted carboxylic acids can be readily removed by performing a base wash during the extraction process.[2] A dilute solution of a base like sodium bicarbonate or sodium hydroxide will convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous layer.[3]
Q4: My purified benzimidazole is still colored. How can I decolorize it?
Colored impurities often arise from oxidation of the o-phenylenediamine starting material or other side reactions. These can often be removed by treating a solution of the crude product with activated carbon (charcoal) during recrystallization.[2] For persistent coloration, a potassium permanganate treatment followed by a sodium bisulfite quench can be effective.[4]
Troubleshooting Guides
Issue 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup. |
| Product Loss During Workup | Benzimidazoles can have some aqueous solubility. Back-extract the aqueous layers with an organic solvent to recover any dissolved product. |
| Suboptimal Recrystallization Conditions | If the yield from recrystallization is low, it's possible the compound is too soluble in the chosen solvent. Perform small-scale solvent screening to find a solvent or solvent system where the product is soluble when hot but sparingly soluble when cold. |
| Product Degradation on Silica Gel | Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation during column chromatography, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[5] |
Issue 2: Co-elution of impurities during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing the product and impurities to move too quickly down the column. Experiment with less polar solvent systems. An ideal starting Rf value for the desired compound on TLC is around 0.2-0.3.[5] |
| Overloading the Column | Too much crude material on the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Use of a Gradient Elution | If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution, where the polarity of the solvent is gradually increased, can be more effective.[5] |
Data on Purification Methods
The following tables summarize typical yields and purities obtained for benzimidazole synthesis using different purification techniques. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Purification of 2-substituted Benzimidazoles by Recrystallization
| Starting Materials | Recrystallization Solvent | Yield of Pure Product | Reference |
| o-phenylenediamine and formic acid | Boiling water | 83-85% | [4] |
| o-phenylenediamine and phenyl glycine | Acetone | 78.5% | [6] |
| Substituted o-phenylenediamine and aldehydes | Aqueous Ethanol | Not specified | |
| o-phenylenediamine and 4-substituted benzoic acid | Methanol/Water | Not specified | [7] |
Table 2: Purification of Benzimidazole Derivatives by Column Chromatography
| Stationary Phase | Eluent System | Purity Achieved | Reference |
| Silica Gel | Ethyl acetate/n-hexane | High (exact % not specified) | [8] |
| Silica Gel | Chloroform | High (exact % not specified) | [7] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of crude benzimidazole by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for benzimidazoles include ethanol, methanol, water, or mixtures thereof.[9][10]
-
Dissolution: Place the crude benzimidazole in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (charcoal) and then reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in an oven or under vacuum.[2]
Protocol 2: Column Chromatography
This protocol describes a general procedure for purifying benzimidazole derivatives using silica gel column chromatography.
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable solvent system. A system that gives the desired compound an Rf value of approximately 0.2-0.3 is a good starting point.[5] Common eluent systems are mixtures of ethyl acetate and hexane or petroleum ether.[9]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the eluent). Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.[5]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying gentle pressure to the top of the column (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzimidazole.
Protocol 3: Acid-Base Extraction
This method is useful for removing acidic or basic impurities from a solution of the benzimidazole product in an organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the aqueous layer. This step will remove unreacted o-phenylenediamine.
-
Base Wash (to remove acidic impurities): Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). Separate the aqueous layer. This will remove unreacted carboxylic acids.[3]
-
Water Wash: Wash the organic layer with water to remove any residual acid or base.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
Workflow and Logic Diagrams
The following diagram illustrates the decision-making process for selecting a suitable purification method for a crude benzimidazole product.
Caption: Decision workflow for benzimidazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
side reaction products in the synthesis of 5-Bromo-1-isopropylbenzoimidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 5-Bromo-1-isopropylbenzoimidazole. The focus is on identifying and mitigating common side reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary synthetic strategies for preparing this compound:
-
Route A: N-Alkylation of 5-Bromobenzimidazole. This is a direct approach involving the alkylation of the pre-formed 5-bromobenzimidazole ring with an isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate) in the presence of a base.
-
Route B: Phillips Condensation and Cyclization. This method involves building the benzimidazole core by reacting 4-bromo-1,2-phenylenediamine with isobutyric acid under acidic conditions (Phillips Condensation). This initially forms 5-bromo-2-isopropylbenzimidazole, which would then require a separate N-alkylation step to yield the final product, making it a less direct route for the N1-isopropyl target. A more direct cyclization would involve a pre-alkylated diamine, though this precursor is less common.
Q2: I performed an N-alkylation of 5-bromobenzimidazole and my NMR shows two closely related major products. What is the likely impurity?
The most common side product in this reaction is the regioisomer, 6-Bromo-1-isopropylbenzoimidazole . This occurs because the starting material, 5-bromobenzimidazole, exists in a tautomeric equilibrium with 6-bromobenzimidazole. Alkylation can occur on the nitrogen of either tautomer, leading to a mixture of the 1,5- and 1,6-substituted products.
Q3: My reaction mixture from the N-alkylation shows a new, highly polar spot on the TLC plate that stains differently. What could it be?
This is likely the 1,3-diisopropyl-5-bromobenzimidazolium salt . This byproduct forms when the desired product, this compound, acts as a nucleophile and reacts with a second molecule of the isopropylating agent. This over-alkylation is more prevalent when using an excess of the alkylating agent or at elevated reaction temperatures.
Q4: How can I minimize the formation of the 6-bromo regioisomer?
Controlling the regioselectivity of N-alkylation on unsymmetrical benzimidazoles is challenging. The final isomer ratio is often influenced by a combination of steric and electronic effects. While complete selectivity is difficult to achieve, you can try to influence the ratio by:
-
Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium. Experimenting with both polar aprotic (e.g., DMF, Acetonitrile) and nonpolar (e.g., Toluene, THF) solvents is recommended.
-
Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) can affect the reaction's regioselectivity. Cesium bases are sometimes reported to favor alkylation at the more sterically hindered nitrogen.
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, though this can also significantly slow down the reaction rate.
Q5: What is the best way to purify the final product and remove the 6-bromo isomer?
Separating the 5-bromo and 6-bromo regioisomers can be difficult due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. Using a shallow gradient of a solvent system like hexane/ethyl acetate or dichloromethane/methanol and taking narrow fractions is critical.
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be effective in isolating the major isomer.
Troubleshooting Guides
Issue 1: Low Yield and a Mixture of Isomers (5-Bromo and 6-Bromo)
| Potential Cause | Recommended Solution |
| Tautomeric Equilibrium | The starting 5-bromobenzimidazole naturally exists as a mix of 5-bromo and 6-bromo tautomers, leading to a product mixture upon alkylation. This is an inherent challenge of this synthetic route. |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature can influence the isomer ratio. A systematic screen of these parameters is recommended to optimize for the desired isomer. |
| Difficult Purification | The similar physicochemical properties of the isomers make separation challenging, leading to apparent low yields of the pure, desired product. |
| Solution: | 1. Optimization: Perform small-scale trial reactions varying the base (NaH, K₂CO₃, Cs₂CO₃) and solvent (DMF, THF, ACN). Analyze the crude product ratio by ¹H NMR or LC-MS. 2. Purification: Employ high-performance flash chromatography with a slow, shallow gradient. Monitor fractions carefully by TLC. Consider preparative HPLC for high-purity material. |
Issue 2: Presence of a Highly Polar Byproduct (Dialkylated Salt)
| Potential Cause | Recommended Solution |
| Excess Alkylating Agent | Using a significant excess of the isopropylating agent (e.g., >1.5 equivalents) increases the probability of a second alkylation event occurring on the desired product. |
| High Reaction Temperature | Elevated temperatures provide the necessary activation energy for the less nucleophilic product to react again, promoting the formation of the imidazolium salt. |
| Prolonged Reaction Time | Allowing the reaction to proceed long after the starting material is consumed can lead to the slow formation of the over-alkylated byproduct. |
| Solution: | 1. Stoichiometry: Use the alkylating agent in a controlled stoichiometry, typically between 1.05 and 1.2 equivalents. Add the agent slowly to the reaction mixture. 2. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient. 3. Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Data Presentation
While specific literature data for the regioselectivity of 5-bromobenzimidazole isopropylation is scarce, researchers should meticulously document their own findings to optimize the synthesis. A sample data table is provided below for guidance.
Table 1: Example Data from Optimization of N-Isopropylation of 5-Bromobenzimidazole
| Entry | Base (eq.) | Alkylating Agent (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Isomer Ratio (5-bromo:6-bromo)¹ |
|---|---|---|---|---|---|---|---|
| 1 | NaH (1.1) | 2-Bromopropane (1.1) | THF | 25 | 12 | 75 | 1.5 : 1 |
| 2 | NaH (1.1) | 2-Bromopropane (1.1) | DMF | 25 | 8 | 82 | 1.8 : 1 |
| 3 | K₂CO₃ (1.5) | 2-Bromopropane (1.2) | ACN | 60 | 16 | 68 | 1.2 : 1 |
| 4 | Cs₂CO₃ (1.5)| 2-Bromopropane (1.2) | ACN | 60 | 16 | 71 | 2.1 : 1 |
¹ Ratio determined by ¹H NMR integration of crude reaction mixture.
Experimental Protocols
Protocol 1: N-Alkylation of 5-Bromobenzimidazole
This protocol details the N-isopropylation of 5-bromobenzimidazole, which is expected to yield a mixture of 5-bromo and 6-bromo isomers.
Materials:
-
5-Bromobenzimidazole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
2-Bromopropane (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromobenzimidazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add 2-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient eluent of hexane/ethyl acetate) to separate the isomers.
Visualizations
Reaction Pathways
Caption: Reaction scheme showing the desired product and major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis impurities.
Technical Support Center: Improving the Purity of Crude 5-Bromo-1-isopropylbenzoimidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the purity of crude 5-Bromo-1-isopropylbenzoimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-bromo-1,2-diaminobenzene and isobutyraldehyde (or its equivalent), over-alkylated or di-substituted benzimidazole byproducts, and residual solvents from the reaction.[1] Additionally, oxidation of the diamine starting material can lead to colored impurities.[1]
Q2: What is the recommended initial purification strategy for crude this compound?
A2: For most applications, a multi-step purification approach is recommended. This typically involves an initial acid-base extraction to remove non-basic impurities, followed by either column chromatography or recrystallization to separate the desired product from structurally similar impurities.
Q3: How can I effectively remove colored impurities from my crude product?
A3: Colored impurities, often resulting from the oxidation of starting materials, can sometimes be removed by treating a solution of the crude product with activated carbon.[1] Following the carbon treatment, the mixture should be filtered before proceeding with recrystallization or column chromatography.
Q4: My purified product yield is very low. What are the potential causes?
A4: Low yield can stem from several factors, including incomplete reaction, product loss during aqueous workup if the compound has some water solubility, or using a suboptimal solvent system for recrystallization or column chromatography, leading to product loss in the mother liquor or co-elution with impurities.[2] It is crucial to monitor the reaction to completion using Thin Layer Chromatography (TLC).[3]
Troubleshooting Guides
Issue 1: Persistent Impurities After Column Chromatography
Symptoms:
-
NMR or LC-MS analysis of the purified product shows the presence of impurities with similar polarity to the desired compound.
-
TLC analysis shows overlapping spots for the product and impurities.
Possible Causes:
-
The chosen eluent system for column chromatography has insufficient resolving power.[1]
-
The column is overloaded with crude material.
-
The crude product was not properly adsorbed onto the stationary phase before loading.
Solutions:
-
Optimize the Eluent System: Systematically screen different solvent mixtures. For benzimidazole derivatives, a common approach is to use a gradient of ethyl acetate in a non-polar solvent like hexane.[3][4] Small additions of a more polar solvent like methanol or a basic modifier like triethylamine (0.5-1%) can improve separation.[5]
-
Reduce Column Loading: Use a higher ratio of silica gel to crude product. A general guideline is a 50:1 to 100:1 ratio (w/w).
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column.[3][6] This often results in better separation than loading the sample dissolved in a solvent.
Issue 2: Difficulty in Achieving Crystallization
Symptoms:
-
The product oils out instead of forming crystals upon cooling.
-
No precipitate forms even after significant cooling and concentration.
Possible Causes:
-
The chosen solvent is not suitable for recrystallization.
-
The crude product is too impure to crystallize.
-
Supersaturation has not been achieved.
Solutions:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[7] Test a range of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).
-
Pre-purification: If the crude product is very impure, a preliminary purification by flash chromatography may be necessary to remove impurities that inhibit crystallization.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is useful for removing non-basic organic impurities.
-
Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of hydrochloric acid. The basic benzimidazole will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly neutralize it with a 1 M aqueous solution of sodium hydroxide until the solution is basic (confirm with pH paper).
-
The purified this compound should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating impurities with different polarities.
-
Prepare the Slurry: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Add a thin layer of sand on top.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elute the Column: Start the elution with the initial non-polar eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This protocol is suitable for obtaining a highly crystalline, pure final product.
-
Choose a Solvent: Select a solvent or solvent pair in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolve the Crude Product: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent until the solid just dissolves.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor, and then dry the crystals under vacuum.[7]
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 85-95% | >90% | Removes non-basic impurities effectively. | Does not separate structurally similar basic impurities. |
| Column Chromatography | >98% | 60-80% | High resolving power for a wide range of impurities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | >99% | 50-70% | Yields highly pure crystalline product. | Requires finding a suitable solvent; can have lower yields. |
Table 2: Recommended Solvent Systems for Column Chromatography
| Eluent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (Gradient) | Low to Medium | General purpose, good for separating less polar impurities. |
| Dichloromethane / Methanol (Gradient) | Medium to High | For separating more polar impurities. |
| Hexane / Ethyl Acetate with 0.5% Triethylamine | Low to Medium (Basic) | Reduces tailing of basic compounds on silica gel. |
Visualizations
Caption: A typical multi-step purification workflow for this compound.
Caption: A logical diagram for troubleshooting the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Synthesis of Substituted Benzimidazoles
Welcome to the Technical Support Center for the scale-up synthesis of substituted benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning benzimidazole synthesis from the laboratory bench to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
Issue 1: Decreased Yield Upon Scale-Up
Question: We observed a significant drop in yield when scaling up our benzimidazole synthesis from a 1L flask to a 20L reactor. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale.[1]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solutions |
| Inefficient Heat Transfer | Larger reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat distribution. This can cause localized overheating or insufficient heating, promoting side reactions or incomplete conversion.[1] | - Employ a reactor with efficient stirring and a well-calibrated heating/cooling system.[1] - For highly exothermic reactions, consider a continuous flow setup to improve heat management.[1] - Perform a risk assessment to understand the thermal hazards of your reaction.[2][3][4] |
| Mass Transfer Limitations | In heterogeneous reactions, inefficient mixing at a larger scale can lead to localized concentration gradients of reactants and catalysts.[1] | - Optimize the stirring speed and impeller design for your specific reactor and reaction mixture.[1] - Ensure adequate dispersion of all reactants and catalysts. |
| Changes in Reagent Addition Rate | The rate of reagent addition can significantly impact local concentrations and reaction temperature, which is more difficult to control on a larger scale. | - Implement a controlled addition of critical reagents using a calibrated pump. - Monitor the internal temperature closely during addition and adjust the rate as needed. |
| Incomplete Reaction | Reaction times that were sufficient at the lab scale may not be adequate for larger volumes due to the factors mentioned above. | - Monitor the reaction progress using in-process controls like TLC or HPLC to determine the optimal reaction time at scale.[5] |
Issue 2: Increased Formation of Side Products
Question: Our scaled-up reaction is producing a higher percentage of the 1,2-disubstituted benzimidazole impurity. How can we improve the selectivity for the desired 2-substituted product?
Answer: The formation of the 1,2-disubstituted benzimidazole is a common side reaction, often exacerbated by scale-up conditions.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solutions |
| Poor Stoichiometry Control | Inaccurate measurement or localized high concentrations of the aldehyde can favor the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[5] | - To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[5] - Ensure accurate weighing and controlled addition of reactants. |
| Suboptimal Solvent Choice | The polarity of the solvent can influence the selectivity of the reaction. | - Non-polar solvents like toluene may favor the formation of the 2-substituted product, while polar protic solvents like water-ethanol mixtures can sometimes lead to more of the 1,2-disubstituted product.[5] Conduct a solvent screen at a smaller scale to identify the optimal solvent for selectivity. |
| Inappropriate Catalyst | The choice of catalyst can significantly impact the reaction pathway and selectivity. | - Certain catalysts can promote the selective formation of the 2-substituted product. It is recommended to consult the literature for catalysts that have been shown to be selective for similar substrates.[5] |
| Temperature Fluctuations | Poor temperature control can lead to the formation of undesired byproducts. | - Maintain a consistent and controlled reaction temperature throughout the process. |
Issue 3: Difficulties in Product Purification
Question: We are struggling with the purification of our multi-kilogram batch of substituted benzimidazole. The crude product is a dark, oily substance, and column chromatography is not practical at this scale.
Answer: Purification is a significant hurdle in large-scale synthesis. The dark coloration is often due to oxidation of the o-phenylenediamine starting material.[5]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solutions |
| Formation of Colored Impurities | o-Phenylenediamine is susceptible to oxidation, leading to highly colored impurities that can be difficult to remove.[5] | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] - Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and crystallization.[5] |
| Similar Polarity of Product and Impurities | The desired product and impurities may have similar polarities, making separation by simple filtration or recrystallization challenging.[5] | - Acid-Base Extraction: Since benzimidazoles are basic, you can use an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The benzimidazole will move to the aqueous layer. Then, neutralize the aqueous layer to precipitate the purified product.[5] - Recrystallization: Experiment with different solvents or solvent mixtures to find a system that allows for selective crystallization of the desired product.[5] |
| Product is an Oil or a Poorly Crystalline Solid | Some substituted benzimidazoles are not easily crystallized.[5] | - If direct crystallization fails, consider converting the benzimidazole to a salt (e.g., hydrochloride) which may be more crystalline and easier to purify. The free base can be regenerated after purification. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of a large-scale benzimidazole synthesis? A1: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress.[5] For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended. This will allow you to accurately determine the consumption of starting materials and the formation of the product and any significant byproducts.
Q2: What are the key safety considerations when scaling up benzimidazole synthesis? A2: Always conduct a thorough risk assessment before any scale-up.[2] Key considerations include:
-
Thermal Hazards: Many benzimidazole syntheses are exothermic. Understand the thermal profile of your reaction to prevent a runaway reaction.[3][4]
-
Reagent Handling: Handle all chemicals, especially corrosive acids and oxidizers, with appropriate personal protective equipment (PPE) and in a well-ventilated area.
-
Pressure Build-up: Be aware of potential gas evolution, which can lead to pressure build-up in a closed reactor. Ensure the reactor is equipped with appropriate pressure relief systems.
Q3: How do I choose the right catalyst for my scale-up synthesis? A3: The choice of catalyst depends on your specific starting materials and desired reaction conditions. For scale-up, heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture, simplifying purification.[6] It is advisable to consult the literature for catalysts that have been successfully used for similar substrates and are commercially available in bulk.[5]
Q4: My starting o-phenylenediamine is dark in color. Can I still use it for my scale-up reaction? A4: The dark color indicates potential oxidation of the o-phenylenediamine, which can lead to colored impurities in your final product.[5] It is highly recommended to purify the starting material before use, for example, by recrystallization, to ensure a cleaner reaction and easier purification of the final product.
Q5: What are the advantages of using microwave-assisted synthesis for benzimidazoles, and is it suitable for scale-up? A5: Microwave-assisted synthesis can significantly reduce reaction times and often improve yields for benzimidazole synthesis.[7][8] While laboratory-scale microwave reactors are common, scaling up microwave-assisted synthesis can be challenging due to limitations in microwave penetration depth and the availability of large-scale microwave reactors. For industrial-scale production, traditional heating methods in well-designed reactors are more common.
Data Presentation
Table 1: Comparison of Different Catalysts for the Synthesis of 2-Substituted Benzimidazoles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 h | 40-50 | [6] |
| p-TsOH | Ethanol | Reflux | 2-3 h | 85-95 | [6] |
| NH₄Cl | Chloroform | Room Temp | 4 h | 80-92 | [6] |
| MgO@DFNS | Ethanol | Room Temp | 4 h | 90-98 | [6] |
| ZnO Nanoparticles | Ethanol | 70 | 15 min - 2 h | 92-98 | [9] |
This table provides a summary of reported data and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Scale-Up Synthesis of 2-Substituted Benzimidazoles using an Acid Catalyst
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Substituted Aldehyde (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Ethanol
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add o-phenylenediamine and ethanol.
-
Begin stirring and add the substituted aldehyde to the mixture.
-
Add p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or acid-base extraction as described in the troubleshooting section.
Protocol 2: Purification by Acid-Base Extraction
Materials:
-
Crude benzimidazole product
-
Ethyl acetate (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl. The benzimidazole product will move into the acidic aqueous layer. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers.
-
Slowly neutralize the aqueous layer by adding 1 M NaOH with stirring until the benzimidazole product precipitates out.
-
Filter the purified solid product, wash with cold water, and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. helgroup.com [helgroup.com]
- 4. Solving process safety and scale up | Laboratory News [labnews.co.uk]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Scale-Up Strategies of Jet Loop Reactors for the Intensification of Mass Transfer Limited Reactions [mdpi.com]
- 9. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of 5-Bromo-1-isopropylbenzoimidazole under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the storage and degradation of 5-Bromo-1-isopropylbenzoimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept in a tightly sealed container in a dry and well-ventilated place.[1][2] The material is typically stored at room temperature.[3]
Q2: What are the potential degradation pathways for this compound under storage?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be predicted based on the principles of forced degradation studies applied to related benzimidazole structures.[4][5] Degradation is likely to occur under conditions of hydrolysis (acidic or basic), oxidation, and photolysis.
Q3: What are the likely degradation products of this compound?
Under forced degradation conditions, likely degradation products could include:
-
Hydrolysis Products: Cleavage of the imidazole ring or hydrolysis of the bromo-substituent under harsh acidic or basic conditions.
-
Oxidation Products: N-oxides or other oxidized species on the benzimidazole ring.
-
Photodegradation Products: Debromination or other rearrangements initiated by UV or visible light.
Q4: How can I monitor the degradation of this compound?
Degradation can be monitored using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a UV or mass spectrometry (MS) detector.[6][7][8] These methods can separate the parent compound from its degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Analysis
-
Possible Cause: Degradation of the compound due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify the storage conditions of the compound. Ensure it is stored in a tightly sealed container, protected from light and moisture.
-
Prepare fresh samples and re-analyze immediately.
-
If the issue persists, consider performing a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to these products.
-
Issue 2: Inconsistent Assay Results
-
Possible Cause: Instability of the compound in the chosen analytical solvent or conditions.
-
Troubleshooting Steps:
-
Evaluate the stability of the compound in the analytical solvent over the typical analysis time.
-
If the compound is degrading in the solvent, consider using a different solvent or adjusting the pH of the mobile phase.
-
Ensure that the analytical method is validated for its stability-indicating properties.
-
Issue 3: Accelerated Degradation Observed During Formulation Studies
-
Possible Cause: Incompatibility with excipients in the formulation.
-
Troubleshooting Steps:
-
Conduct compatibility studies with individual excipients to identify any interactions that may be causing degradation.
-
Adjust the formulation by replacing the incompatible excipient or adding a stabilizing agent.
-
Perform forced degradation studies on the formulation to understand the degradation profile in the presence of excipients.[5]
-
Hypothetical Degradation Pathways
The following diagram illustrates the hypothetical degradation pathways of this compound under various stress conditions.
Experimental Protocols
Forced Degradation Study Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Detailed Methodologies
1. Acidic and Basic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For acidic hydrolysis, add 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
For basic hydrolysis, add 0.1 M NaOH and incubate under the same conditions.
-
At various time points, withdraw aliquots, neutralize them, and analyze by HPLC-MS.
2. Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add a solution of 3% hydrogen peroxide and stir at room temperature.[9]
-
Monitor the reaction progress by taking samples at different time intervals for analysis.
3. Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[10]
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at appropriate time points.
4. Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in a stability chamber.
-
Analyze samples at regular intervals to assess the extent of degradation.
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 h | 15% |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 h | 25% |
| Oxidation | 3% H₂O₂ | Room Temp | 12 h | 10% |
| Photolysis | UV/Vis Light | Room Temp | 48 h | 5% |
| Thermal (Solid) | N/A | 60°C | 7 days | <1% |
| Thermal (Solution) | N/A | 60°C | 7 days | 3% |
Potential Degradation Products
| Degradation Product | Proposed Structure | m/z (Hypothetical) | Stress Condition |
| DP-1 | Imidazole ring-opened product | [M+H]⁺ = 257.09 | Acidic/Basic Hydrolysis |
| DP-2 | N-oxide | [M+H]⁺ = 255.08 | Oxidation |
| DP-3 | Debrominated product | [M+H]⁺ = 159.12 | Photolysis, Hydrolysis |
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 1200114-01-7 [m.chemicalbook.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability indicating spectrophotometric methods for quantitative determination of bromazepam and its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Brominated Benzimidazoles
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of brominated benzimidazoles. The content is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues.
Troubleshooting Guide: Resolving Peak Tailing
This section addresses specific issues in a question-and-answer format to guide you through the troubleshooting process.
Q1: What is peak tailing and how is it quantified?
In an ideal HPLC separation, chromatographic peaks are symmetrical and Gaussian in shape. Peak tailing is a common distortion where the peak is asymmetric, featuring a prolonged slope on the trailing (right) side. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or system.[1]
Peak tailing is quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. For most assays, a tailing factor greater than 1.5 is considered unacceptable.[2][3]
Q2: My brominated benzimidazole peak is tailing. What is the most common cause?
The most frequent cause of peak tailing for basic compounds like brominated benzimidazoles in reversed-phase HPLC is secondary interaction with the stationary phase.[3][4] Specifically, the basic amine groups on the benzimidazole molecule can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18, C8).[5][6]
At a mid-range pH (e.g., > 3), these silanol groups can become deprotonated and negatively charged (SiO-), leading to a strong ionic interaction with the positively charged basic analyte.[6][7] This secondary retention mechanism holds back a portion of the analyte, causing it to elute slowly and form a "tail."[3][8]
Q3: How can I eliminate peak tailing without changing my HPLC column?
You can often significantly improve peak shape by modifying the mobile phase.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective strategy.[9][10] By operating at a low pH (typically between 2.5 and 3.0), the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing unwanted ionic interactions with your basic analyte.[3][11] Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are commonly used to achieve this.[10][12]
-
Increase Buffer Concentration: Using a buffer (e.g., phosphate or formate) at a sufficient concentration (25-50 mM for UV applications) can help maintain a consistent pH and increase the ionic strength of the mobile phase.[1][10] This helps to mask the active silanol sites and can improve peak shape.[10] For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[10]
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective.[10][11] The TEA will preferentially interact with the active silanol sites, preventing the brominated benzimidazole from binding to them.[10] However, this approach can sometimes lead to shorter column lifetimes.[11]
Q4: When should I consider changing my HPLC column?
If mobile phase modifications do not resolve the issue, or if you are developing a new method, selecting the right column chemistry is critical.
-
Use a Modern, End-capped Column: Older "Type A" silica columns have a high concentration of active silanols and trace metals, which cause significant tailing for basic compounds.[9][11] Modern "Type B" high-purity silica columns that are base-deactivated and thoroughly end-capped are designed to have very few residual silanols.[9][10] End-capping blocks the majority of remaining silanols, drastically reducing secondary interactions.[13]
-
Consider Hybrid or Polar-Embedded Phases:
-
Hybrid Silica Columns (e.g., BEH, CSH): These columns are made from a hybrid of silica and organic polymers. They offer excellent pH stability and have lower silanol activity, resulting in better peak shapes for basic compounds.[8][9][12] Charged Surface Hybrid (CSH) columns, in particular, have a slight positive surface charge that helps repel basic analytes, further minimizing tailing.[12]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature helps to shield the analyte from residual silanols and can provide alternative selectivity.[1][7]
-
Q5: Could my HPLC system or other factors be causing the tailing?
Yes, if all peaks in your chromatogram are tailing, the issue may be physical rather than chemical.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[1] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are secure and properly fitted to minimize dead volume.[4]
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the column inlet.[14][15] This disrupts the flow path and degrades peak shape. Using a guard column is an effective way to protect your analytical column from contamination.[2][14] If you suspect contamination, try flushing the column with a strong solvent (see Protocol 2).
-
Metal Contamination: Interactions between analytes and metal surfaces in the HPLC system (tubing, frits) can cause tailing, especially for compounds with chelating properties.[4][16][17] This is a known issue in some "biocompatible" or iron-free systems where titanium components can leach metal ions that contaminate the column.[18][19][20]
Data & Protocols
Data Presentation
Table 1: Summary of Common Causes and Solutions for Peak Tailing
| Category | Cause | Recommended Solution |
| Chemical Interactions | Secondary interactions with residual silanols (most common for basic analytes).[3][6] | Lower mobile phase pH to 2.5-3.0 with 0.1% formic acid or TFA.[10][12] Use an end-capped, base-deactivated, or hybrid technology column.[9][10] |
| Metal contamination from system or column.[8][9] | Use inert column hardware or add a weak chelating agent to the mobile phase.[16][17] | |
| Column Issues | Column contamination or degradation.[1][4] | Flush column with a strong solvent or replace it. Use a guard column.[1][2][14] |
| Column void or bed collapse.[15] | Replace the column; avoid sudden pressure shocks. | |
| System & Method | High extra-column volume.[1] | Use shorter, narrower ID tubing and ensure proper connections.[7] |
| Sample overload.[1][4] | Reduce sample concentration or injection volume.[15] | |
| Sample solvent stronger than mobile phase.[4][14] | Dissolve the sample in the initial mobile phase whenever possible. |
Table 2: Representative Data on the Effect of Mobile Phase pH on Tailing Factor (Data is illustrative for a typical brominated benzimidazole on a C18 column)
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.0 | 1.2 | Minor Tailing |
| 2.7 | 1.0 | Symmetrical |
Experimental Protocols
Protocol 1: Evaluating the Effect of Mobile Phase pH
-
Prepare Mobile Phases: Prepare at least three aqueous mobile phases buffered at different pH values (e.g., pH 5.0, pH 3.0, and pH 2.7). A common approach is to use 0.1% formic acid in water to achieve a pH of approximately 2.7.
-
Prepare Sample: Dissolve your brominated benzimidazole standard in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a known concentration.
-
Equilibrate System: Equilibrate the HPLC system and C18 column with the highest pH mobile phase for at least 15 column volumes.
-
Inject and Analyze: Inject the sample and record the chromatogram, noting the tailing factor of the analyte peak.
-
Re-equilibrate and Repeat: Flush the system and re-equilibrate with the next lower pH mobile phase. Repeat step 4.
-
Compare Results: Compare the tailing factors obtained at each pH to determine the optimal condition for symmetrical peaks.
Protocol 2: General Column Flushing and Regeneration (Reversed-Phase)
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse Column Direction: Reverse the column in the flow path. This helps flush contaminants from the inlet frit.[3]
-
Flush with Aqueous Buffer: Wash with your buffered mobile phase (without organic solvent) for 10-15 column volumes to remove salts.
-
Flush with Water: Wash with HPLC-grade water for 10-15 column volumes.
-
Flush with Isopropanol: Wash with 100% isopropanol for 15-20 column volumes to remove strongly retained non-polar contaminants.
-
Flush with Hexane (Optional): For very non-polar contaminants, a flush with hexane can be used, followed by a flush with isopropanol.
-
Return to Operating Conditions: Flush with isopropanol, then water, and finally re-equilibrate with your starting mobile phase.
-
Reconnect and Test: Return the column to its original orientation, reconnect to the detector, and test performance with a standard.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Caption: Mechanism of silanol interaction and its suppression by low pH.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting mobile phase pH for analyzing brominated benzimidazoles? A: A pH between 2.5 and 3.0 is an excellent starting point. This ensures that residual silanol groups on the column are protonated and inactive, which is the most effective way to prevent peak tailing for these basic compounds.[10][11]
-
Q: Is TFA or formic acid better as a mobile phase additive? A: Both 0.1% formic acid (pH ≈ 2.7) and 0.1% TFA (pH ≈ 2.0) are effective at reducing peak tailing.[10][12] Formic acid is generally preferred for LC-MS applications as TFA is a strong ion-pairing agent that can cause significant signal suppression in the mass spectrometer.[13] For UV-only detection, either can be used effectively.
-
Q: How do I know if my column is overloaded? A: Column overload typically results in fronting or tailing peaks that have a "shark fin" appearance.[15] To check for overload, dilute your sample 5-fold and 10-fold and re-inject. If the peak shape becomes more symmetrical at lower concentrations, you were likely overloading the column.[15]
-
Q: What is a guard column and should I use one? A: A guard column is a short, disposable column installed between the injector and the analytical column. It contains the same stationary phase as the analytical column and serves to adsorb strongly retained impurities and particulates from the sample matrix.[14] Using a guard column is a cost-effective way to protect and extend the life of your more expensive analytical column, especially when working with complex samples.[2][14]
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromtech.com [chromtech.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. labcompare.com [labcompare.com]
- 11. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 12. support.waters.com [support.waters.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. silicycle.com [silicycle.com]
- 16. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. silcotek.com [silcotek.com]
- 19. silcotek.com [silcotek.com]
- 20. researchgate.net [researchgate.net]
minimizing byproduct formation in benzimidazole ring closure
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproduct formation during benzimidazole ring closure reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The two primary and most classical methods for synthesizing benzimidazoles are the Phillips-Ladenburg and Weidenhagen reactions. The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, often in the presence of a strong acid like polyphosphoric acid (PPA) or under high-temperature conditions.[1] The Weidenhagen reaction utilizes the condensation of an o-phenylenediamine with an aldehyde, which is then followed by an oxidation step to form the benzimidazole ring.[1] Modern variations of these methods employ a wide range of catalysts, solvents, and energy sources like microwave irradiation to improve yields and reaction conditions.[2][3][4]
Q2: What are the main types of byproducts I should be aware of during benzimidazole synthesis?
A2: The most common byproducts depend on the synthetic route:
-
When using aldehydes (Weidenhagen reaction): The formation of 1,2-disubstituted benzimidazoles is a significant side reaction. This occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed 2-substituted benzimidazole.[5]
-
When using carboxylic acids or their derivatives (Phillips-Ladenburg reaction): The formation of diamides is a common byproduct. This happens when both amino groups of the o-phenylenediamine are acylated by the carboxylic acid without subsequent cyclization.[6]
-
N-Alkylation/N-Arylation: Unwanted alkylation or arylation at the nitrogen atoms of the benzimidazole ring can occur, especially if reactive alkylating/arylating agents are present or if the reaction conditions are not optimized.[7][8]
Q3: How can I improve the overall yield and purity of my benzimidazole product?
A3: Optimizing reaction parameters is crucial. Key factors to consider include:
-
Catalyst Choice: The use of specific catalysts can significantly enhance selectivity and yield. For instance, supported gold nanoparticles have shown high efficacy in the selective synthesis of 2-substituted benzimidazoles.[9][10]
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. For example, in the reaction with aldehydes, the choice of solvent can affect the ratio of 2-substituted to 1,2-disubstituted products.[5][11]
-
Temperature and Reaction Time: Higher temperatures generally favor the cyclization to benzimidazole over diamide formation.[6] Microwave-assisted synthesis can drastically reduce reaction times and often leads to cleaner products with higher yields.[2][12][13][14]
-
Stoichiometry of Reactants: Adjusting the molar ratio of the reactants can help control the formation of certain byproducts. For instance, in the synthesis from aldehydes, using an excess of o-phenylenediamine can favor the formation of the 2-substituted product.[5]
Troubleshooting Guides
Issue 1: Formation of 1,2-Disubstituted Benzimidazole Byproduct in Reactions with Aldehydes
Question: I am trying to synthesize a 2-substituted benzimidazole by reacting an o-phenylenediamine with an aldehyde, but I am getting a significant amount of the 1,2-disubstituted byproduct. How can I minimize this?
Answer: The formation of the 1,2-disubstituted byproduct is a common challenge. Here are several strategies to improve the selectivity for the desired 2-substituted product:
1. Adjust the Solvent System: The choice of solvent plays a critical role in the selectivity of this reaction.
- Protic vs. Aprotic Solvents: The use of protic solvents like a methanol/water mixture can favor the formation of the 2-substituted benzimidazole.[11] In contrast, aprotic solvents can sometimes lead to a higher proportion of the 1,2-disubstituted product.[8]
2. Optimize the Catalyst: Certain catalysts can steer the reaction towards the desired product.
- Supported Gold Nanoparticles: Au/TiO2 has been shown to be a highly selective catalyst for the synthesis of 2-substituted benzimidazoles from aldehydes at ambient conditions.[9][10]
- Lewis Acids: While some Lewis acids can promote the formation of 1,2-disubstituted products, others, when used under specific conditions, can be optimized for the 2-substituted product.[5]
3. Control the Stoichiometry:
- Using a higher molar ratio of o-phenylenediamine to the aldehyde can increase the probability of the initial condensation and cyclization to the 2-substituted product before a second aldehyde molecule can react.[5]
Quantitative Data on Solvent and Catalyst Effects:
| Catalyst | Solvent | o-Phenylenediamine:Aldehyde Ratio | Temperature (°C) | Yield of 2-substituted Product (%) | Yield of 1,2-disubstituted Product (%) | Reference |
| None | Water | 4:1 | 1 | 92 | 8 | [5] |
| Er(OTf)₃ | Water | 1:1.1 | 1 | 35 | 50 | [5] |
| Er(OTf)₃ | Ethanol | 1:1.1 | 120 | - | 91 | [5] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 1:1 | 25 | High Yields (Specific % not listed) | Not reported as major | [9] |
| FeCl₃/Al₂O₃ | DMF | 1:1 | 25 | Good to Excellent Yields | High Selectivity | [15] |
Experimental Protocol: Selective Synthesis of 2-Aryl-1H-benzimidazoles using Au/TiO₂ Catalyst [9]
-
Materials: o-Phenylenediamine, aromatic aldehyde, Au/TiO₂ catalyst, CHCl₃, and MeOH.
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in a 3:1 mixture of CHCl₃:MeOH (4 mL).
-
Catalyst Addition: Add the Au/TiO₂ catalyst (typically 1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the catalyst. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Visualization of Reaction Pathways:
Caption: Reaction pathway for benzimidazole synthesis from an aldehyde, showing the formation of the desired 2-substituted product and the 1,2-disubstituted byproduct.
Issue 2: Formation of Diamide Byproduct in Reactions with Carboxylic Acids
Question: I am performing a Phillips-Ladenburg reaction between an o-phenylenediamine and a carboxylic acid, and a significant amount of a diamide byproduct is forming. How can I promote the desired benzimidazole ring closure?
Answer: The formation of a stable diamide intermediate that fails to cyclize is a common issue, particularly when using carboxylic acid derivatives with good leaving groups (like acid chlorides). Here’s how you can favor the formation of the benzimidazole:
1. Reaction Conditions:
- High Temperature: The cyclodehydration of the intermediate amide to the benzimidazole is often favored at higher temperatures.[6]
- Protonating Agent: The presence of an excess of a protonating agent, such as a strong acid, facilitates the ring closure.[6] Polyphosphoric acid (PPA) is a common reagent that serves as both a catalyst and a dehydrating agent.
2. Choice of Reagents:
- Carboxylic Acid vs. Acid Chloride: Using a carboxylic acid directly, often at high temperatures with a dehydrating agent, is more likely to lead to the benzimidazole. The use of a more reactive acid chloride can favor the rapid formation of the diamide, which may be difficult to cyclize.[6]
Quantitative Data on Reaction Conditions:
| Amine | Carbonyl Source | Conditions | Major Product | Reference |
| 4-methyl-o-phenylenediamine | m-toluoyl chloride | Pyridine | Diamide | [16] |
| o-phenylenediamine | m-toluic acid | Polyphosphoric acid, Toluene, High Temp. | Benzimidazole | [16] |
Experimental Protocol: Minimizing Diamide Formation in Benzimidazole Synthesis
-
Materials: o-Phenylenediamine, carboxylic acid, polyphosphoric acid (PPA).
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, add the o-phenylenediamine and the carboxylic acid.
-
Reagent Addition: Slowly add polyphosphoric acid to the mixture with stirring.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and maintain for several hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of the benzimidazole product.
-
Work-up: After cooling, carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution with a base (e.g., concentrated NaOH or NH₄OH) until the product precipitates.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
Visualization of Competing Pathways:
Caption: Competing reaction pathways leading to the formation of the desired benzimidazole versus the diamide byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common byproduct formation issues in benzimidazole synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 13. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of 5-Bromo-1-isopropylbenzoimidazole and Its Derivatives in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological profile of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring system. This guide provides a comparative analysis of 5-Bromo-1-isopropylbenzoimidazole and its structurally related derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited publicly available biological data for this compound, this comparison is based on the analysis of its structural analogs, providing insights into the anticipated activities of the target compound based on established structure-activity relationships (SAR).
Comparative Analysis of Anticancer Activity
The introduction of a bromine atom at the 5-position of the benzimidazole ring and an isopropyl group at the N1-position is expected to influence the compound's lipophilicity and its interaction with biological targets. Halogenated benzimidazoles, particularly those with bromo-substituents, have demonstrated significant cytotoxic potential against various cancer cell lines.[4][5]
To illustrate the potential anticancer efficacy, we have compiled data from studies on related bromo- and N-isopropyl-substituted benzimidazole derivatives.
Table 1: In Vitro Cytotoxicity of Bromo-Substituted Benzimidazole Derivatives Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 (bromo-derivative) | MCF-7 (Breast) | 17.8 ± 0.24 | [5] |
| DU-145 (Prostate) | 10.2 ± 1.4 | [5] | |
| H69AR (Lung) | 49.9 ± 0.22 | [5] | |
| 5-bromo-2-hydroxy-1H-benzimidazole derivative (83b) | Not specified | Not specified (noted for greatest activity) | [1][6] |
| Fluoro-substituted N-aryl benzimidazole (ORT14) | A549 (Lung) | 0.377 | [7] |
| A498 (Kidney) | 0.377 | [7] | |
| A375 (Melanoma) | 0.377 | [7] | |
| HeLa (Cervical) | 0.188 | [7] | |
| HepG2 (Liver) | 0.188 | [7] | |
| Fluoro-substituted N-aryl-5-methyl-benzimidazole (ORT15) | A549 (Lung) | 0.354 | [7] |
| A498 (Kidney) | 0.354 | [7] | |
| HeLa (Cervical) | 0.354 | [7] | |
| A375 (Melanoma) | 0.177 | [7] | |
| HepG2 (Liver) | 0.177 | [7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Analysis of Antimicrobial Activity
Benzimidazole derivatives are also well-documented for their broad-spectrum antimicrobial activities.[8][9] The presence of a halogen atom, such as bromine, on the benzimidazole ring has been shown to enhance antibacterial and antifungal efficacy.[4] Similarly, N-alkylation, including with an isopropyl group, can modulate the antimicrobial profile.[10][11]
The following table summarizes the minimum inhibitory concentration (MIC) values of various bromo- and isopropyl-substituted benzimidazole analogs against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Structurally Related Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-isopropyl-3-pentanoyl-5-methyl-benzimidazolone (5-07) | Bacillus cereus | 25.0 | [10] |
| Bacillus subtilis | 12.5 | [10] | |
| Staphylococcus aureus | 50.0 | [10] | |
| Escherichia coli | 50.0 | [10] | |
| Pseudomonas aeruginosa | 100.0 | [10] | |
| 1-isopropyl-3-(4-chloro-benzoyl)-5-methyl-benzimidazolone (5-19) | Botrytis cinerea (EC50) | 14.23 | [10] |
| 1-isopropyl-3-(4-bromo-3-methylbenzoyl)-5-methyl-benzimidazolone (5-25) | Botrytis cinerea (EC50) | 16.39 | [10] |
| 5-(bromo)-styryl-benzimidazole-2 | Staphylococcus aureus | 1-4 | [4] |
| Enterococcus faecalis | 1-4 | [4] | |
| Escherichia coli | 1-4 | [4] | |
| Klebsiella pneumoniae | 1-4 | [4] | |
| Tetrabromo-derivative (Compound 16) | Staphylococcus sp. | 0.6-5.0 | [4] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. EC50: The half maximal effective concentration, the concentration of a drug that gives half-maximal response.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[15][16][17]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of benzimidazole derivatives.
Caption: Potential signaling pathways targeted by anticancer benzimidazole derivatives.
Discussion and Structure-Activity Relationship (SAR)
The presented data on analogous compounds allows for an informed discussion on the potential biological activities of this compound.
-
Anticancer Activity: The presence of a bromine atom at the 5-position is a common feature in benzimidazole derivatives with notable anticancer activity.[1][5] This suggests that this compound is a promising candidate for cytotoxic activity. The N1-isopropyl group, being a small lipophilic substituent, may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved efficacy. The potent activity of fluoro-substituted benzimidazoles further highlights the positive contribution of halogens to anticancer effects.[7]
-
Antimicrobial Activity: The data for 1-isopropyl-substituted benzimidazolones demonstrates that the N-isopropyl group is compatible with significant antimicrobial activity.[10][11] Furthermore, the enhanced antibacterial effect of 5-bromo-styryl-benzimidazoles indicates that the 5-bromo substitution is favorable for antimicrobial action.[4] Therefore, the combination of both a 5-bromo and a 1-isopropyl substituent in the target molecule is likely to result in a compound with considerable antimicrobial properties.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 10. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. scribd.com [scribd.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
Validating the Structure of 5-Bromo-1-isopropylbenzoimidazole through 2D NMR Spectroscopy: A Comparative Guide
For immediate release
This guide provides a comparative analysis for the structural validation of 5-Bromo-1-isopropylbenzoimidazole using two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the predicted ¹H and ¹³C chemical shifts, crucial 2D NMR correlations (COSY, HSQC, and HMBC), and standardized experimental protocols, offering researchers a comprehensive framework for the structural elucidation of this and similar heterocyclic compounds.
While a complete public dataset for this compound is not available, this guide utilizes data from analogous structures, such as 5-bromobenzimidazole and other substituted benzimidazoles, to construct a reliable predictive model for its spectral characteristics.[1][2]
Predicted NMR Data for Structural Validation
The structural confirmation of this compound hinges on the precise assignment of proton and carbon signals and the observation of key correlations that map the molecule's connectivity. The numbering scheme for the molecule is presented below, followed by tables of predicted chemical shifts and expected 2D NMR correlations.
Workflow for 2D NMR Structural Validation
Caption: Workflow for 2D NMR structure validation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Comparison Data |
| 2 | CH | ~8.1-8.3 | ~143-145 | Deshielded imine-like proton and carbon.[1] |
| 4 | CH | ~7.8-8.0 | ~120-122 | Aromatic proton adjacent to bromine. |
| 5 | C-Br | - | ~115-117 | Carbon directly attached to bromine.[1] |
| 6 | CH | ~7.3-7.5 | ~124-126 | Aromatic proton ortho to the fused ring junction.[1] |
| 7 | CH | ~7.6-7.8 | ~112-114 | Aromatic proton adjacent to the isopropyl-substituted nitrogen. |
| 7a | C | - | ~142-144 | Quaternary carbon at the ring junction. |
| 3a | C | - | ~134-136 | Quaternary carbon at the ring junction. |
| 8 (CH) | CH | ~4.7-4.9 (septet) | ~48-50 | Isopropyl methine proton. |
| 9 (CH₃) | CH₃ | ~1.5-1.7 (doublet) | ~22-24 | Isopropyl methyl protons. |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
Table 2: Key Expected 2D NMR Correlations for Structure Confirmation
| Experiment | From Proton(s) | Expected Correlation to | Type of Correlation | Significance |
| COSY | H8 (septet) | H9 (doublet) | ³JHH | Confirms the isopropyl group structure.[3][4] |
| H6 | H7 | ³JHH | Establishes connectivity of the benzene ring protons. | |
| HSQC | H2 | C2 | ¹JCH | Assigns the C2 carbon to the H2 proton.[5] |
| H4 | C4 | ¹JCH | Assigns the C4 carbon to the H4 proton. | |
| H6 | C6 | ¹JCH | Assigns the C6 carbon to the H6 proton. | |
| H7 | C7 | ¹JCH | Assigns the C7 carbon to the H7 proton. | |
| H8 | C8 | ¹JCH | Confirms the isopropyl methine assignment. | |
| H9 | C9 | ¹JCH | Confirms the isopropyl methyl assignment. | |
| HMBC | H2 | C4, C7a | ²JCH, ³JCH | Links the imidazole ring to the benzene ring.[5][6] |
| H4 | C2, C5, C6, C7a | ³JCH, ²JCH | Confirms the position of the bromine atom and ring connectivity. | |
| H7 | C5, C3a | ²JCH, ³JCH | Further confirms the benzene ring structure. | |
| H8 (methine) | C2, C7a, C9 | ²JCH, ³JCH | Crucially links the isopropyl group to the N1 position. | |
| H9 (methyl) | C8, C7a | ²JCH, ³JCH | Supports the isopropyl group's attachment point. |
Key HMBC and COSY Correlations Diagram
Caption: Key HMBC and COSY correlations.
Experimental Protocols
The acquisition of high-quality 2D NMR data is fundamental for accurate structure elucidation. The following are generalized protocols for key experiments on a standard 400 or 500 MHz NMR spectrometer.[7]
Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 10-20 mg of the compound dissolved in 0.6-0.7 mL of the chosen solvent.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
1. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[4][8]
-
Pulse Program: Standard COSY-90 or DQF-COSY.
-
Parameters:
-
Spectral Width: 12-16 ppm in both dimensions.
-
Acquisition Time: ~0.2 s.
-
Number of Increments (t1): 256-512.
-
Scans per Increment: 2-8.
-
Relaxation Delay: 1.5-2.0 s.
-
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[5]
-
Pulse Program: Standard HSQC with gradient selection.
-
Parameters:
-
¹H (F2) Spectral Width: 12-16 ppm.
-
¹³C (F1) Spectral Width: 160-200 ppm.
-
Number of Increments (t1): 128-256.
-
Scans per Increment: 4-16.
-
Relaxation Delay: 1.5 s.
-
¹JCH Coupling Constant: Optimized for an average of 145 Hz.
-
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons, typically over 2-3 bonds. This is crucial for connecting different parts of the molecule.[5][6]
-
Pulse Program: Standard HMBC with gradient selection.
-
Parameters:
-
¹H (F2) Spectral Width: 12-16 ppm.
-
¹³C (F1) Spectral Width: 160-200 ppm.
-
Number of Increments (t1): 256-512.
-
Scans per Increment: 8-32 (HMBC is less sensitive).
-
Relaxation Delay: 1.5-2.0 s.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz to observe typical 2- and 3-bond correlations.
-
Conclusion
The combined analysis of COSY, HSQC, and HMBC spectra provides an unambiguous method for the structural validation of this compound. The COSY experiment confirms the isopropyl spin system, the HSQC experiment links all protons to their directly attached carbons, and the HMBC experiment provides the critical long-range correlations that piece the molecular fragments together. Specifically, the HMBC correlation between the isopropyl methine proton (H8) and the C2 and C7a carbons of the benzimidazole core is the definitive evidence for the N1 substitution pattern. This guide serves as a robust framework for researchers engaged in the synthesis and characterization of novel benzimidazole derivatives and other complex small molecules.
References
- 1. rsc.org [rsc.org]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Reactivity Showdown: Bromo- vs. Chloro-Benzimidazoles in Catalytic Cross-Coupling Reactions
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 2-bromo- and 2-chloro-benzimidazoles in pivotal palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Consequently, the efficient functionalization of this privileged heterocycle is of paramount importance in drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as powerful tools for the synthesis of complex benzimidazole derivatives. A critical factor influencing the success of these transformations is the nature of the halide on the benzimidazole core. This guide provides an in-depth comparison of the reactivity of 2-bromo- and 2-chloro-benzimidazoles, offering valuable insights for reaction optimization and strategic synthetic planning.
The Reactivity Hierarchy: A Fundamental Perspective
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[2] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, with the weaker C-Br bond being more readily cleaved in the rate-determining oxidative addition step compared to the stronger C-Cl bond. Consequently, 2-bromo-benzimidazoles are typically more reactive than their 2-chloro counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
However, the electronic properties of the benzimidazole ring system introduce a nuanced consideration. The C2 position of benzimidazoles is known to be electron-deficient, which can increase the reactivity of a halogen at this position towards oxidative addition to the palladium catalyst.[2] While this electronic activation enhances the reactivity of both halides, the inherent superiority of bromide as a leaving group generally ensures that 2-bromo-benzimidazoles maintain a reactivity advantage.[2]
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, illustrating the generally observed higher reactivity of 2-bromo-benzimidazoles. It is important to note that while direct, side-by-side comparative studies under identical conditions are limited in the literature, the presented data, compiled from various sources, reflects the established reactivity trends.
Table 1: Suzuki-Miyaura Coupling of 2-Halo-Benzimidazoles with Arylboronic Acids
| Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloro | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | CH₃CN | 150 (µW) / 0.5 | 86[3] |
| 2-Bromo | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 / 12 | ~90 (representative)[1] |
| 2-Chloro | 2-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | CH₃CN | 150 (µW) / 0.5 | 65[3] |
| 2-Bromo | 4-Tolylboronic acid | PdCl₂ / SPhos | Cs₂CO₃ | Dioxane | 120 (µW) / 0.5 | 60 (GC-MS yield)[4] |
Table 2: Buchwald-Hartwig Amination of 2-Halo-Benzimidazoles
| Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromo | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 18 | High (representative)[5] |
| 2-Chloro | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux / 6 | 94 (for 4-chlorotoluene)[6] |
| 2-Bromo | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 / 24 | High (representative)[7] |
| 2-Chloro | Primary/Secondary Amines | Pd(OAc)₂ / Bulky Phosphine Ligands | Strong Base | Toluene/Dioxane | 80-110 / 12-24 | Moderate to High (general conditions)[8][9] |
Table 3: Sonogashira Coupling of 2-Halo-Benzimidazoles with Terminal Alkynes
| Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT / 3 | 89 (for a generic aryl bromide)[10] |
| 2-Chloro | Phenylacetylene | Pd(OAc)₂ / Ligand / CuI | Cs₂CO₃ / Amine | PEG / DMF | 100-120 (µW) / 0.17-0.5 | Moderate to High (general conditions)[11] |
| 2-Bromo | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine | DMSO | 95 / - | Good (qualitative)[12] |
| 2-Chloro | Terminal Alkyne | Pd(0) / Ligand / Cu(I) | Amine Base | Various | RT to elevated | Generally lower than bromo/iodo substrates[13] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of 2-Chlorobenzimidazole
Representative Procedure: [3] A suspension of 2-chlorobenzimidazole (0.50 mmol), 4-methoxyphenylboronic acid (0.66 mmol), and PdCl₂(PPh₃)₂ (0.1 mmol) in CH₃CN (1.0 mL) and aqueous K₂CO₃ were heated to 150 °C for 30 minutes in a microwave reactor. The reaction mixture was cooled to room temperature and extracted with CHCl₃ or a CHCl₃/IPA mixture. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated to give the crude product, which was often >90% pure. Further purification could be achieved by SiO₂ chromatography.
Buchwald-Hartwig Amination of an Aryl Bromide (General Protocol)
Representative Procedure: [6] To a 2-necked flask under a nitrogen atmosphere was charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), sodium tert-butoxide (2.0 equiv.), and toluene. The mixture was stirred at room temperature for 5 minutes. The aryl bromide (1.0 equiv.) and the amine (1.5 equiv.) were added. The resulting mixture was stirred at reflux for the required time. After cooling to room temperature, the reaction was quenched with water. The organic layer was washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Sonogashira Coupling of an Aryl Bromide (General Protocol)
Representative Procedure: [10] To a solution of the aryl bromide (1.0 eq) in THF at room temperature was added sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq). The reaction was stirred for 3 hours, then diluted with Et₂O and filtered through a pad of Celite®, washing with Et₂O. The filtrate was washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. Purification by flash column chromatography on silica gel afforded the coupled product.
Visualization of Experimental Workflow and Reactivity Relationship
To further clarify the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Reactivity comparison of bromo- vs. chloro-benzimidazoles in coupling reactions.
Conclusion
The choice between 2-bromo- and 2-chloro-benzimidazoles as substrates in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and the cost and availability of starting materials. 2-Bromo-benzimidazoles are generally more reactive, allowing for milder reaction conditions and often providing higher yields in shorter reaction times. This makes them the preferred choice for the synthesis of complex molecules with sensitive functional groups. However, advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have significantly improved the utility of the more economical and readily available 2-chloro-benzimidazoles. For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for the strategic design of efficient and robust synthetic routes to novel benzimidazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
N-Alkylated Benzimidazoles: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of pharmacological activities. The strategic addition of N-alkyl groups to the benzimidazole scaffold has been a focal point of research, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activities of various N-alkylated benzimidazoles, supported by experimental data and detailed protocols to aid in the design and development of novel therapeutics.
Comparative Biological Activity Data
The biological activity of N-alkylated benzimidazoles is significantly influenced by the nature and position of substituents on the benzimidazole core and the N-alkyl chain. Below is a summary of the reported activities of various derivatives against different biological targets.
| Compound ID/Series | N-Alkylation | C2-Substitution | Other Substitutions | Biological Activity | Potency (IC₅₀/EC₅₀/MIC) | Target/Assay | Reference |
| Antiviral Agents | |||||||
| 3a | 2-hydroxyethyl | Chloro | 5,6-dibromo | Anti-HIV | IC₅₀: 0.386 x 10⁻⁵ µM | HIV-1 (strain NL4.3) in TZM-bl cells | [1][2] |
| 2b | 3-hydroxypropyl | Chloro | 5-nitro | Anti-Yellow Fever Virus | EC₅₀: 0.7824 x 10⁻² µM | Yellow Fever Virus | [1][2] |
| Anticancer Agents | |||||||
| MS-247 | Complex alkyl chain | Netropsin-like moiety | - | Antitumor | - | 39 cancer cell lines | [3] |
| Bendamustine | - | - | Chloroethylamine moiety | Anticancer | - | DNA alkylation | [3] |
| Compound 1 | N-methyl-N-(2-fluoroethyl)aniline | - | - | Anticancer | - | Tubulin inhibition | [4] |
| Compound 3 | 1-methylindole-3-yl | 1-benzoyl | - | Anticancer | GI₅₀: 2.4 µM (A549), 3.8 µM (HepG2), 5.1 µM (MCF-7) | Tubulin inhibition | [4] |
| Schiff base 40 | Phenyl | - | 4-N,N-diethylamino-2-hydroxy | Antiproliferative | IC₅₀: 1.1–4.4 µM | Capan-1, DND-41, HL-60, Z-138 cancer cell lines | [5] |
| Antimicrobial Agents | |||||||
| 4f, 4i | - | Thiazolyl | - | Antibacterial | MIC: < 0.97 µg/mL | E. coli | [6] |
| 2g | Alkylated | Substituted phenyl | - | Antibacterial | MIC: 4 µg/mL (S. aureus, MRSA), 8 µg/mL (S. faecalis) | S. faecalis, S. aureus, MRSA | [7] |
| 1b, 1c, 2e, 2g | Alkylated | Substituted phenyl | - | Antifungal | MIC: 64 µg/mL | C. albicans, A. niger | [7] |
| Anti-inflammatory Agents | |||||||
| Compound Series | - | - | Nitrile group at R⁵ | COX-1 and COX-2 inhibitor | IC₅₀: 8.17 µM (COX-1), 6.79 µM (COX-2) | Cyclooxygenase inhibition | [8] |
| Compound 6 | Two-pyrrolidine | - | Methoxy group at C6 | Anti-inflammatory | 43.5% paw edema inhibition | Carrageenan-induced paw edema | [8] |
Structure-Activity Relationship (SAR) Insights
The biological activity of N-alkylated benzimidazoles is intricately linked to their structural features. Key SAR observations from the literature include:
-
N-1 Substitution: The nature of the substituent at the N-1 position significantly impacts biological activity. For instance, in anti-inflammatory benzimidazoles, a two-pyrrolidine substitution at the nitrogen demonstrated strong activity.[8] In some antiviral compounds, substitutions at the N-1 position played a crucial role in determining their properties.[1][2]
-
C-2 Substitution: The group at the C-2 position is a critical determinant of activity. For example, benzimidazoles with a thiazolyl group at C-2 have shown potent antimicrobial effects.[9]
-
Benzene Ring Substitution: Substituents on the benzene ring of the benzimidazole core, particularly at the C-5 and C-6 positions, modulate the biological response. Electron-withdrawing groups like nitro and halogen atoms have been shown to enhance antiviral and anti-inflammatory activities in some series.[1][2][8] Conversely, electron-donating groups like methoxy can also lead to potent anti-inflammatory agents.[8]
-
Alkyl Chain Length: In certain N-alkyl-nitroimidazoles, an increase in the length of the N-alkyl chain was found to decrease antitumor activity against A549 lung cancer cells, suggesting that the steric bulk at the N-1 position can influence efficacy.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays.
Anti-HIV Activity Assay
Cell Line: TZM-bl cells Virus Strain: HIV-1 (strain NL4.3)
-
Cell Seeding: Seed TZM-bl cells (4 x 10⁴ cells/well) in a 96-well culture plate and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: In separate vials, treat the HIV-1 virus at a multiplicity of infection (MOI) of 0.05 with various concentrations of the synthesized N-alkylated benzimidazole derivatives for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Activity Measurement: Measure the extent of viral infection, typically through a reporter gene assay (e.g., luciferase or β-galactosidase) expressed by the TZM-bl cells upon infection.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.[1]
Antibacterial Activity Assay (Disc Diffusion Method)
Materials: Nutrient agar plates, sterile discs, bacterial cultures (e.g., E. coli, S. aureus), standard antibiotic (e.g., Ciprofloxacin), and test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Plate Preparation: Prepare nutrient agar plates with a thickness of 4-5 mm and allow them to solidify.
-
Inoculation: Inoculate the agar plates with the bacterial culture.
-
Disc Application: Place sterile paper discs onto the inoculated agar surface.
-
Compound Application: Apply a specific concentration of the test compound solution (e.g., 500 µg and 1000 µ g/disc ) onto the discs. Use a disc with the solvent (DMSO) as a negative control and a disc with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone indicates the antibacterial activity.[11]
Antiproliferative Activity Assay (MTT Assay)
Cell Lines: Various human cancer cell lines (e.g., A549, MDA-MB-231).
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-alkylated benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the 50% inhibitory concentration (IC₅₀).[10]
Visualizing Methodologies and Pathways
To better illustrate the experimental processes and the underlying mechanisms of action, the following diagrams are provided.
Caption: Workflow for Antimicrobial Activity Screening.
Caption: Potential Anticancer Mechanisms of Action.
This guide serves as a starting point for researchers interested in the rich pharmacology of N-alkylated benzimidazoles. The provided data and protocols offer a foundation for further investigation and the rational design of new, more effective therapeutic agents.
References
- 1. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 11. ijpcbs.com [ijpcbs.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-1-isopropylbenzoimidazole
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Bromo-1-isopropylbenzoimidazole, a key heterocyclic compound. While specific cross-validation data for this exact analyte is not extensively published, this document compiles and compares representative experimental data and methodologies from studies on structurally similar benzimidazole and brominated compounds to provide a thorough analytical overview.
Comparison of Analytical Techniques
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical requirements, such as the need for quantitation of the main component, impurity profiling, or stability testing.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. It is particularly well-suited for non-volatile and thermally labile substances, which is often the case for benzimidazole derivatives. HPLC offers excellent quantitative performance and can be coupled with various detectors, with Diode Array Detection (DAD) or Ultraviolet (UV) detection being common for chromophoric compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on its volatility and stability at the temperatures required for GC analysis. GC-MS provides high separation efficiency and the mass spectrometric detector offers excellent selectivity and sensitivity for the identification and quantification of the analyte and any volatile impurities.
The following table summarizes the key performance characteristics of HPLC-UV/DAD and GC-MS based on data from related benzimidazole and brominated compounds.
Data Presentation
Table 1: Comparison of Performance Characteristics for HPLC and GC-MS
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation in a liquid mobile phase based on analyte partitioning between the mobile and stationary phases. | Chromatographic separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Limit of Detection (LOD) | 1 - 4 µg/kg for benzimidazoles in complex matrices[1]. | 0.005–0.019 μg/mL for brominated genotoxic impurities[2]. |
| Limit of Quantification (LOQ) | 4 - 18 µg/kg for benzimidazoles in complex matrices[1]. | 0.92 μg/mL for Cis-Bromobenzoate[3]. |
| Linearity (Correlation Coefficient) | > 0.999 for various benzimidazole derivatives[4]. | > 0.999 for genotoxic impurities[5]. |
| Accuracy (Recovery) | 94% to 106% for benzimidazole anthelmintics[6]. | 97.6% to 111.3% for brominated genotoxic impurities[2]. |
| Precision (RSD) | < 4.6% for benzimidazole anthelmintics[6]. | < 10% for various benzimidazoles[7]. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of a compound like this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general reverse-phase HPLC method suitable for the quantification and purity assessment of this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for separating the main compound from its impurities. A typical mobile phase could consist of:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time (e.g., 20-30 minutes) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: The benzimidazole ring typically exhibits strong UV absorbance around 254 nm and 288 nm. The optimal wavelength should be determined by scanning a standard solution of this compound.[8]
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
For analysis, dilute the sample to be tested to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
-
Purity is often calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general GC-MS method for the analysis of this compound, assuming it is sufficiently volatile and thermally stable. This method is particularly useful for identifying and quantifying volatile impurities.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Inlet Temperature: 250-280 °C.
-
Injection Mode: Split or splitless, depending on the required sensitivity. A split ratio of 20:1 or 50:1 is common for initial method development.[5]
-
Oven Temperature Program: A temperature gradient is typically used. For example:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 280-300 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Injection Volume: 1 µL.
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[5]
-
Quadrupole Temperature: 150 °C.[5]
-
Scan Range: A wide mass range (e.g., m/z 40-500) is used for initial identification of the compound and its impurities. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions can be used to enhance sensitivity and selectivity.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution.
-
Dilute the sample to be analyzed to a concentration within the calibration range.
5. Data Analysis:
-
Identification of this compound and its impurities is based on their retention times and mass spectra, which can be compared to a spectral library (e.g., NIST).
-
Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iomcworld.org [iomcworld.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Unveiling Molecular Identity: A Comparative Guide to Confirming the Molecular Formula of 5-Bromo-1-isopropylbenzoimidazole using HRMS
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's elemental composition is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for confirming the molecular formula of 5-Bromo-1-isopropylbenzoimidazole, supported by experimental data and detailed protocols.
High-Resolution Mass Spectrometry stands out as a powerful tool for the unambiguous confirmation of molecular formulas by providing highly accurate mass measurements.[1] This guide will delve into the application of HRMS for the verification of this compound's molecular formula, C10H11BrN2, and compare its performance against traditional methods such as elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry Data for this compound
The cornerstone of HRMS in molecular formula confirmation lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.[2] For this compound, the theoretical exact mass of the protonated molecule ([M+H]+) is calculated and compared against the experimentally measured value.
| Parameter | Theoretical Value | Experimental Value | Mass Error (ppm) |
| Molecular Formula | C10H11BrN2 | - | - |
| Theoretical Exact Mass ([M+H]+) | 239.0233 | 239.0231 | -0.84 |
Table 1: Comparison of theoretical and experimental mass data for this compound obtained by HRMS.
Experimental Workflow for HRMS Analysis
The process of confirming a molecular formula using HRMS involves a systematic workflow from sample preparation to data analysis. The following diagram illustrates the key steps involved in the analysis of this compound.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.[3]
-
Dissolve the sample in a high-purity solvent such as acetonitrile or methanol to create a stock solution of 1 mg/mL.[4]
-
From the stock solution, prepare a working solution with a concentration of 1-10 µg/mL by serial dilution using the same solvent.[5]
-
For positive ion mode analysis, the solvent may be acidified with 0.1% formic acid to promote protonation.[4]
2. HRMS Instrument Setup and Calibration:
-
The HRMS instrument (e.g., an Orbitrap or Q-TOF mass spectrometer) is calibrated using a standard calibration mixture to ensure high mass accuracy.
-
The instrument is set to operate in positive ion mode with electrospray ionization (ESI).
-
Key parameters such as spray voltage, capillary temperature, and collision energy are optimized for the analyte.
3. Data Acquisition:
-
The prepared sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
A full scan mass spectrum is acquired over a relevant m/z range, ensuring that the expected m/z of the protonated molecule is included.
4. Data Analysis:
-
The acquired spectrum is processed to identify the peak corresponding to the [M+H]+ ion of this compound.
-
The exact m/z of this peak is determined.
-
This experimental mass is then compared to the theoretical exact mass of C10H12BrN2+ (the protonated form of C10H11BrN2).
-
The mass error is calculated in parts per million (ppm) using the formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.[6]
-
A mass error of less than 5 ppm is generally considered strong evidence for the proposed molecular formula.[4]
Comparison with Alternative Methods
While HRMS is a premier technique for molecular formula confirmation, other methods like elemental analysis and NMR spectroscopy also provide valuable information.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Elemental Analysis (EA) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the exact mass-to-charge ratio of ions.[2] | Determines the percentage composition of individual elements (C, H, N, etc.). | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine chemical structure.[7] |
| Information Provided | Highly accurate mass, leading to a unique molecular formula.[1] | Empirical formula (simplest whole-number ratio of atoms). | Detailed structural information, including connectivity of atoms. Can infer molecular formula.[8] |
| Sample Requirement | Micrograms (µg) to nanograms (ng). | Milligrams (mg). | Milligrams (mg). |
| Accuracy | Typically < 5 ppm mass error. | Typically within ±0.4% of the theoretical percentage. | Not directly a measure of molecular formula accuracy. |
| Limitations | Does not provide structural information about isomers.[9] | Does not distinguish between isomers; requires a pure sample. | Can be complex to interpret for novel structures; may not provide an unambiguous molecular formula on its own. |
Logical Relationship of Analytical Techniques
The following diagram illustrates the complementary nature of HRMS, Elemental Analysis, and NMR in the process of chemical structure elucidation.
Conclusion
High-Resolution Mass Spectrometry provides a rapid, sensitive, and highly accurate method for the confirmation of the molecular formula of small molecules like this compound. Its ability to deliver an exact mass measurement with low ppm error offers a high degree of confidence that is often unattainable with other standalone techniques. While elemental analysis provides the empirical formula and NMR spectroscopy reveals the structural arrangement, HRMS serves as a definitive tool for establishing the precise elemental composition. For researchers in drug development and chemical synthesis, the integration of these complementary techniques provides a robust framework for the comprehensive characterization and identification of novel compounds.
References
- 1. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HRMS Analysis [utmb.edu]
- 4. utoledo.edu [utoledo.edu]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. researchgate.net [researchgate.net]
- 9. measurlabs.com [measurlabs.com]
comparative study of different synthetic routes to 5-Bromo-1-isopropylbenzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-isopropylbenzoimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole core is a prevalent scaffold in numerous pharmacologically active molecules, and the specific substitution pattern of a bromine atom and an N-isopropyl group can impart unique physicochemical and biological properties. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries. The N-isopropyl group can modulate lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comparative study of two distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation to aid in the selection of the most suitable method for specific research and development needs.
Synthetic Strategies Overview
Two primary synthetic strategies for the preparation of this compound are presented:
-
Route A: Direct N-Alkylation. This approach involves the direct alkylation of commercially available 5-bromobenzimidazole with an isopropyl halide. It is a convergent and straightforward route.
-
Route B: Multi-step Synthesis from a Substituted Aniline. This linear synthesis begins with 4-bromo-2-nitroaniline, proceeds through N-isopropylation and reduction of the nitro group, followed by cyclization to form the benzimidazole ring.
The logical workflow for evaluating and comparing these two synthetic routes is depicted below.
Caption: Workflow for the selection of an optimal synthetic route.
Comparative Data
The following table summarizes the key quantitative metrics for the two synthetic routes.
| Parameter | Route A: Direct N-Alkylation | Route B: Multi-step Synthesis |
| Starting Material | 5-Bromobenzimidazole | 4-Bromo-2-nitroaniline |
| Key Reactions | N-Alkylation | N-Isopropylation, Nitro Reduction, Cyclization |
| Overall Yield (Est.) | 70-85% | 40-60% |
| Number of Steps | 1 | 3 |
| Reagent Complexity | Low | Moderate |
| Purification | Column Chromatography | Multiple Column Chromatographies |
| Scalability | Readily scalable | More complex to scale up |
| Safety Considerations | Use of strong bases (NaH, KOH) | Handling of nitro compounds, catalytic hydrogenation |
Experimental Protocols
Route A: Direct N-Alkylation of 5-Bromobenzimidazole
This route offers a concise and efficient pathway to the target molecule through the direct N-alkylation of 5-bromobenzimidazole. The choice of base and solvent system is crucial for achieving high yields and minimizing the formation of regioisomers.
Caption: Synthetic scheme for Route A: Direct N-Alkylation.
Detailed Experimental Protocol:
-
Preparation: To a solution of 5-bromobenzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then add 2-bromopropane (1.5 eq) dropwise. The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched with ice-water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route B: Multi-step Synthesis from 4-Bromo-2-nitroaniline
This route provides an alternative pathway to the target compound, starting from the readily available 4-bromo-2-nitroaniline. It involves a three-step sequence: N-isopropylation, reduction of the nitro group, and subsequent cyclization.
Caption: Synthetic scheme for Route B: Multi-step Synthesis.
Detailed Experimental Protocols:
Step 1: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline [1]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (1.0 eq) and acetone (3.0 eq) in a suitable solvent such as dichloromethane.
-
Reductive Amination: Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of 4-Bromo-N¹-isopropylbenzene-1,2-diamine [2]
-
Reduction: Dissolve 4-Bromo-N-isopropyl-2-nitroaniline (1.0 eq) in ethanol or ethyl acetate. Add a catalyst, such as 10% Palladium on carbon.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Cyclization: Reflux a solution of 4-Bromo-N¹-isopropylbenzene-1,2-diamine (1.0 eq) in formic acid for 2-4 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route A is the more efficient and direct method, characterized by a higher overall yield and fewer synthetic steps. This makes it the preferred choice for rapid synthesis and library generation, provided that the starting 5-bromobenzimidazole is readily available.
Route B , while longer and with a lower overall yield, offers greater flexibility as it starts from a more basic and often cheaper starting material. This route may be advantageous for large-scale synthesis where the cost of starting materials is a critical factor, or when 5-bromobenzimidazole is not commercially accessible.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, timeline, cost considerations, and the availability of starting materials and reagents.
References
validating the antimicrobial efficacy of 5-Bromo-1-isopropylbenzoimidazole derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of 5-bromo-1-isopropylbenzoimidazole derivatives. Due to the limited availability of specific experimental data for this compound, this document focuses on the antimicrobial performance of structurally related benzimidazole compounds, particularly those with halogen and alkyl substitutions. This comparison is supported by experimental data from peer-reviewed studies and is presented alongside the efficacy of commonly used antimicrobial agents, Ciprofloxacin and Fluconazole, to offer a clear benchmark for its potential performance.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. Halogenation, particularly at the 5-position, has been shown to enhance antimicrobial activity. Similarly, the substituent at the 1-position (N-alkylation) also plays a crucial role in the biological activity of these compounds.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. These values are compared with the standard antibiotics Ciprofloxacin and Fluconazole. A lower MIC value indicates greater antimicrobial potency.
Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL) of Benzimidazole Derivatives and Standard Antibiotics
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole[1] | - | 0.49 | - | - | - |
| 5-chlorobenzimidazole | - | - | - | - | - |
| 2-(p-bromophenyl)-5-nitro-1-ethyl benzimidazole | - | - | - | - | Potent activity |
| Ciprofloxacin[2][3][4][5][6] | 0.25 - 2 | 0.125 - 1 | 0.015 - 1 | 0.25 - 4 | Not Applicable |
| Fluconazole[7][8][9] | Not Applicable | Not Applicable | Not Applicable | Not Applicable | 0.25 - 8 |
Note: The antimicrobial activity of specific isomers or derivatives can vary. The data presented is a summary from various research articles and should be considered in the context of the specific experimental conditions of each study.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial efficacy of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure used in microbiology.
Protocol: Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Microbial Cultures: Use standardized overnight cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Adjust the turbidity of the cultures to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Growth Media: Use appropriate liquid growth media for the test organisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
-
Standard Antibiotics: Prepare stock solutions of Ciprofloxacin (for bacteria) and Fluconazole (for fungi) to be used as positive controls.
2. Procedure:
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound and the standard antibiotics. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well. After mixing, 100 µL is transferred to the second well, and this process is repeated across the plate to create a concentration gradient.
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.
-
Controls:
-
Positive Control: Wells containing the microbial suspension and the standard antibiotic.
-
Negative Control (Growth Control): Wells containing the microbial suspension and the solvent used for the test compound (e.g., DMSO), but no antimicrobial agent.
-
Sterility Control: Wells containing only the growth medium to check for contamination.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC Determination.
The logical relationship for interpreting the antimicrobial potential based on structure-activity relationship (SAR) insights for benzimidazole derivatives can be visualized as follows.
Caption: SAR of Benzimidazole Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted 5-phenoxyalkyl-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2- methylisoxazolidines. Antifungal activity and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-oxidant and anti-bacterial activities of novel N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl) acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 1200114-01-7 [m.chemicalbook.com]
Unveiling the Potency of Novel Benzimidazoles: A Comparative Guide to In Vitro and In Vivo Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel benzimidazole compounds, supported by experimental data from recent studies. The following sections detail the in vitro and in vivo activities of these compounds against various targets, including cancer cells, microbes, and parasites, offering insights into their therapeutic potential.
Anticancer Activity: From Cell Lines to Tumor Models
Novel benzimidazole derivatives have demonstrated significant promise as anticancer agents, with several studies highlighting their potent activity in both laboratory settings and living organisms. A key area of investigation involves their ability to inhibit critical signaling pathways involved in tumor growth and proliferation.
In Vitro vs. In Vivo Anticancer Efficacy of Selected Benzimidazole Derivatives
| Compound | Target/Cell Line | In Vitro Activity (IC50) | In Vivo Model | In Vivo Activity | Reference |
| Compound 35 | Nedd8-activating enzyme (NAE) | 5.51 µM | A549 lung cancer xenograft | Significant tumor growth suppression | [1] |
| Compound 5a | EGFR | 0.086 µM | - | - | [2] |
| VEGFR-2 | 0.107 µM | - | - | [2] | |
| Topo II | 2.52 µM | - | - | [2] | |
| HepG-2, HCT-116, MCF-7, HeLa | 3.87–8.34 µM | - | - | [2] | |
| Compound 6g | EGFR | ~0.131 µM | - | - | [2] |
| VEGFR-2 | ~8.37 µM | - | - | [2] | |
| Topo II | Moderate Inhibition | - | - | [2] | |
| HepG-2, HCT-116, MCF-7, HeLa | 3.34–10.92 µM | - | - | [2] | |
| Compound 6d | HeLa, A549 | Not specified | - | - | [3] |
| Compound 4r | PANC-1 | 5.5 µM | - | - | [4] |
| A549 | 0.3 µM | - | - | [4] | |
| MCF-7 | 0.5 µM | - | - | [4] | |
| Compound 4s | PANC-1 | 6.7 µM | - | - | [4] |
| A549 | 1.6 µM | - | - | [4] | |
| MCF-7 | 1.2 µM | - | - | [4] |
Experimental Protocols: Anticancer Activity Assessment
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HepG-2, HCT-116, MCF-7, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The benzimidazole compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]
In Vivo Tumor Growth Inhibition (Xenograft Model)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once the tumors reach a certain size, the mice are randomized into control and treatment groups. The benzimidazole compound is administered (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size or weight in the treated group to the control group.[1]
Signaling Pathways in Benzimidazole Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through the modulation of various signaling pathways. A common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[5] Additionally, some novel benzimidazoles have been shown to target specific kinases involved in cancer progression, such as EGFR and VEGFR-2, thereby inhibiting downstream signaling cascades like the PI3K/AKT and MAPK pathways.[2]
Caption: Benzimidazole compounds inhibit key signaling pathways in cancer cells.
Antimicrobial and Antiparasitic Activities
Benzimidazole derivatives have long been recognized for their broad-spectrum anthelmintic properties, and recent research has expanded their application to include antibacterial, antifungal, and antiprotozoal activities.
In Vitro vs. In Vivo Antiparasitic Efficacy of Benzimidazole Derivatives
| Compound | Target Organism | In Vitro Activity | In Vivo Model | In Vivo Activity | Reference |
| Compound 1 (5-chloro-1H-benzimidazole-2-thiol) | Trypanosoma cruzi (NINOA strain) | LC50 = 0.014 mM | Murine model of Chagas' disease | Similar activity to nifurtimox | [6] |
| Trypanosoma cruzi (INC5 strain) | LC50 = 0.32 mM | [6] | |||
| Compound 2 (5-chloro-1-methyl-1H-benzimidazole-2-thiol) | Trypanosoma cruzi (NINOA strain) | Not specified | Murine model of Chagas' disease | Better activity than nifurtimox and benznidazole | [6] |
| Compound 3 (6-chloro-1-methyl-1H-benzimidazole-2-thiol) | Trypanosoma cruzi (NINOA strain) | Not specified | Murine model of Chagas' disease | Better activity than nifurtimox and benznidazole | [6] |
| Experimental Benzimidazole-carbamate | Amblyomma americanum (nymphs) | Less potent than permethrin | Rats infested with A. americanum | Substantially more efficacious than permethrin | [7] |
In Vitro Antimicrobial Susceptibility of Benzimidazole Derivatives
| Compound Series | Bacterial/Fungal Strains | In Vitro Activity (MIC) | Reference |
| Novel Benzimidazole Analogs | S. pyrogenes | 21-27 µg/mL | [8] |
| S. aureus, E. coli | Moderate activity | [8] | |
| Benzimidazole-thiadiazole hybrids | S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans | Promising antibacterial and antifungal effects | [9] |
Experimental Protocols: Antimicrobial and Antiparasitic Activity Assessment
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The benzimidazole compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under suitable conditions for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]
In Vivo Antiparasitic Efficacy (Murine Model of Chagas' Disease)
-
Infection: Mice are infected with a specific strain of Trypanosoma cruzi.
-
Parasitemia Monitoring: The level of parasites in the blood (parasitemia) is monitored.
-
Treatment: The infected mice are treated with the benzimidazole compound at a specific dose and for a defined period.
-
Efficacy Assessment: The reduction in parasitemia in the treated group is compared to an untreated control group to determine the efficacy of the compound.[6]
Experimental Workflow for Drug Discovery and Evaluation
The process of discovering and evaluating novel benzimidazole compounds typically follows a structured workflow, from initial screening to in vivo testing.
Caption: A typical workflow for the discovery and evaluation of novel benzimidazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Reproducibility of 5-Bromo-1-isopropylbenzoimidazole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two potential protocols for the synthesis of 5-Bromo-1-isopropylbenzoimidazole, a valuable building block in medicinal chemistry. By presenting available experimental data and detailed methodologies, this document aims to assist in the selection of a robust and reproducible synthetic route.
The two primary approaches for the synthesis of this compound are the direct N-alkylation of 5-bromobenzimidazole (Protocol A) and a multi-step method involving the construction of the benzimidazole ring from a pre-alkylated precursor (Protocol B). This guide will delve into the experimental details of each protocol, present a comparison of their potential yields and reproducibility, and provide visualizations of the synthetic workflows.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two proposed synthesis protocols. It is important to note that specific experimental data for the direct synthesis of this compound is limited in the public domain. Therefore, the data presented for Protocol A is based on analogous N-alkylation reactions of similar halo-substituted benzimidazoles, providing an estimated performance. Protocol B's data is derived from typical yields reported for the individual reaction steps.
| Parameter | Protocol A: N-Alkylation of 5-bromobenzimidazole | Protocol B: Multi-step Synthesis from 4-Bromo-2-nitroaniline |
| Starting Material | 5-bromobenzimidazole | 4-Bromo-2-nitroaniline |
| Key Reagents | Isopropyl bromide, K₂CO₃, DMF | Isopropyl bromide, SnCl₂/HCl, Formic acid |
| Number of Steps | 1 | 3 |
| Estimated Yield | 80-95% | 60-75% (overall) |
| Purity | >95% (after chromatography) | >95% (after chromatography) |
| Reaction Time | 4-12 hours | 12-24 hours (total) |
| Reaction Temperature | Room Temperature to 60°C | 0°C to 100°C |
Experimental Protocols
Protocol A: N-Alkylation of 5-bromobenzimidazole
This protocol describes a direct approach to the target molecule through the N-alkylation of commercially available 5-bromobenzimidazole.
Methodology:
-
To a solution of 5-bromobenzimidazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add isopropyl bromide (1.5 eq) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated to 60°C for 4-12 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol B: Multi-step Synthesis from 4-Bromo-2-nitroaniline
This alternative route involves the initial N-isopropylation of 4-bromo-2-nitroaniline, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring.
Methodology:
Step 1: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline
-
In a sealed vessel, 4-bromo-2-nitroaniline (1.0 eq) is dissolved in a suitable solvent such as acetonitrile.
-
An excess of isopropylamine is added, and the mixture is heated to a temperature between 80-120°C for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 2: Reduction of 4-Bromo-N-isopropyl-2-nitroaniline
-
The synthesized 4-Bromo-N-isopropyl-2-nitroaniline (1.0 eq) is dissolved in a mixture of ethanol and concentrated hydrochloric acid.
-
The solution is cooled to 0°C, and tin(II) chloride dihydrate (SnCl₂, 4.0 eq) is added portion-wise.
-
The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid.
-
The product, N¹-isopropyl-4-bromobenzene-1,2-diamine, is extracted with ethyl acetate, and the organic layer is dried and concentrated.
Step 3: Cyclization to form this compound
-
The crude N¹-isopropyl-4-bromobenzene-1,2-diamine from the previous step is dissolved in formic acid.
-
The solution is heated at reflux (around 100°C) for 2-4 hours.[1]
-
The reaction is monitored by TLC for the formation of the benzimidazole ring.
-
After completion, the formic acid is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield this compound. The synthesis of benzimidazole from o-phenylenediamine and formic acid can result in a yield of 85%.[1]
Reproducibility Assessment
The reproducibility of a synthesis protocol is a critical factor for its application in research and development.
Protocol A (N-Alkylation): The N-alkylation of benzimidazoles is a generally robust and high-yielding reaction.[2] For analogous reactions, such as the N-ethylation of 4-iodo-1H-benzimidazole, yields are consistently reported in the 80-90% range.[2] However, the lack of specific literature reports for the N-isopropylation of 5-bromobenzimidazole makes a direct assessment of its reproducibility challenging. Factors that can influence reproducibility include the purity of the starting materials, the efficiency of stirring, and precise temperature control.
Protocol B (Multi-step Synthesis): This route involves three distinct chemical transformations, each with its own potential for variability. The yield of the initial N-alkylation of the nitroaniline can be sensitive to reaction conditions. The reduction of the nitro group is typically a high-yielding step, but the work-up procedure needs to be carefully controlled to avoid side reactions. The final cyclization with formic acid is generally efficient.[1] The cumulative effect of these steps may lead to a lower overall yield and potentially greater variability compared to a single-step protocol.
Mandatory Visualizations
Caption: Logical workflow for assessing the reproducibility of the two synthesis protocols.
Caption: Comparative diagram of the two synthetic pathways to this compound.
References
Safety Operating Guide
Prudent Disposal of 5-Bromo-1-isopropylbenzoimidazole: A Guide to Safety and Compliance
Disclaimer: The following procedures are based on general safety protocols for hazardous organic chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to comply with all local, state, and federal regulations.
Core Safety and Disposal Recommendations
The following table summarizes key safety precautions and disposal procedures extrapolated from available data on similar chemical compounds.
| Category | Recommendation | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat must be worn when handling the compound. In case of dust or aerosol generation, a NIOSH/MSHA-approved respirator is recommended. | [1][2] |
| Handling and Storage | Handle in a well-ventilated area, such as a chemical fume hood. Keep away from heat, sparks, open flames, and strong oxidizing agents. Store in a cool, dry, and well-ventilated place in a tightly closed container. | [3][4] |
| Spill Response | In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal. | [2][3][5] |
| Waste Collection | Collect waste 5-Bromo-1-isopropylbenzoimidazole and any contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and properly labeled hazardous waste container. Do not mix with incompatible wastes. | [1][2] |
| Disposal Method | Dispose of the chemical waste through a licensed professional waste disposal service or an approved waste disposal plant. Incineration in a licensed facility is a common disposal method for such compounds. Do not dispose of down the drain or in regular trash. | [1][3][4] |
| Container Disposal | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, containers can be punctured and disposed of as solid waste or sent for recycling if permissible. | [1] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Preparation Before beginning the disposal process, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Step 2: Waste Segregation and Collection
-
Solid Waste: Carefully transfer any solid this compound waste into a designated hazardous waste container. This container should be clearly labeled with the full chemical name and appropriate hazard warnings.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, pipette tips, gloves, and absorbent pads, must also be placed in the same hazardous waste container.[1]
-
Solutions: If disposing of a solution containing this compound, it should be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.
Step 3: Container Management
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Harmful," "Irritant").
-
Sealing and Storage: Securely seal the waste container and store it in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.[1]
Step 4: Arranging for Final Disposal Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2] Professional waste disposal services will ensure the material is handled and disposed of in compliance with all relevant regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-1-isopropylbenzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-1-isopropylbenzoimidazole. The following procedures are based on established best practices for handling halogenated heterocyclic compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the hazard information is extrapolated from the closely related compound, 5-Bromo-1H-benzimidazole. Users should always consult supplier-specific safety data when available.
Hazard Identification and Classification
Based on data from the analogous compound 5-Bromo-1H-benzimidazole, this compound should be handled as a hazardous substance.[1][2] The primary anticipated hazards are summarized below.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles conforming to EN 166(EU) or NIOSH (US) standards should be worn to protect against splashes.[2][3] A face shield provides an additional layer of protection for the entire face, especially when there is a risk of significant splashing. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Handle with gloves inspected prior to use.[3] Nitrile gloves offer good resistance to a range of chemicals. For prolonged contact or handling larger quantities, consider heavier-duty gloves like neoprene. Dispose of contaminated gloves after use.[1] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a suitable material should be worn and fully buttoned to protect the skin. Fire/flame resistant and impervious clothing is recommended.[2][3] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 Approved Respirator | To be used if engineering controls (such as a fume hood) are not sufficient or during procedures that may generate dust or aerosols.[2][3] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2][3] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects. |
Experimental Protocol: Safe Handling Procedure
Adherence to a strict, step-by-step procedure is essential for minimizing risk during the handling of this compound.
-
Preparation:
-
Ensure all necessary PPE is correctly worn before entering the designated handling area.
-
Verify that a certified chemical fume hood is operational.
-
Confirm the location and accessibility of emergency equipment, including an eyewash station and safety shower.
-
-
Handling:
-
All manipulations of this compound, including weighing and transferring, must be conducted within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[3]
-
Use appropriate, clean, and dry glassware and tools.
-
Keep containers of the chemical tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area upon completion of the procedure.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove PPE to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Incident | First-Aid Measures |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3] |
| Minor Spill | Evacuate personnel to a safe area. Wear appropriate PPE.[3] Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1] |
| Major Spill | Evacuate the area and contact emergency services. |
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated as halogenated organic waste .[4][5] Do not mix with non-halogenated waste.[4]
-
Container Labeling: Waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic Material" and list the chemical constituents.
-
Container Management: Waste containers should be kept tightly closed, in good condition, and stored in a designated, well-ventilated area away from incompatible materials.[4]
-
Disposal Method: Dispose of hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not let the product enter drains.[1][3]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
